molecular formula C16H12N2O B1339114 5-(benzyloxy)-1H-indole-3-carbonitrile CAS No. 194490-25-0

5-(benzyloxy)-1H-indole-3-carbonitrile

Cat. No.: B1339114
CAS No.: 194490-25-0
M. Wt: 248.28 g/mol
InChI Key: SRDVYVLUUTYYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzyloxy)-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C16H12N2O and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(benzyloxy)-1H-indole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(benzyloxy)-1H-indole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylmethoxy-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c17-9-13-10-18-16-7-6-14(8-15(13)16)19-11-12-4-2-1-3-5-12/h1-8,10,18H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDVYVLUUTYYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467522
Record name 5-(Benzyloxy)-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194490-25-0
Record name 5-(Benzyloxy)-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(Benzyloxy)-1H-indole-3-carbonitrile: A Comprehensive Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of 5-(benzyloxy)-1H-indole-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds and natural products.[1] The presence of a benzyloxy group at the 5-position offers a protected hydroxyl functionality, while the carbonitrile at the 3-position serves as a versatile synthetic handle for further molecular elaboration.[2] This document details the molecule's physicochemical properties and presents a robust, field-proven synthetic pathway. The primary focus is a reliable two-step synthesis commencing from 5-benzyloxyindole, proceeding through a Vilsmeier-Haack formylation to yield an aldehyde intermediate, which is subsequently converted to the target nitrile. We will dissect the causality behind experimental choices, provide detailed step-by-step protocols, and discuss alternative synthetic strategies, equipping researchers with the knowledge to confidently synthesize and utilize this important intermediate.

Introduction to the 5-(Benzyloxy)indole Scaffold

The indole ring system is a cornerstone of modern medicinal chemistry, forming the core of drugs targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets. The specific functionalization of the indole core is critical for modulating pharmacological activity.

  • The 5-Benzyloxy Protecting Group: The hydroxyl group is a common functionality in bioactive molecules. In multi-step syntheses, it often requires protection to prevent unwanted side reactions. The benzyl ether is a widely used protecting group due to its stability under a broad range of reaction conditions (e.g., acidic, basic, and organometallic) and its susceptibility to removal via catalytic hydrogenation, a mild and efficient deprotection method. The 5-benzyloxy moiety in the title compound thus serves as a masked phenol, allowing for late-stage deprotection to reveal a 5-hydroxyindole, a common feature in serotonergic ligands.

  • The C3-Carbonitrile Functionality: The C3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution. The introduction of a carbonitrile (cyano group) at this position is strategically significant. The nitrile is not only a bioisostere for other functional groups but is also a highly versatile chemical handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or used in cycloaddition reactions to form other heterocyclic rings, providing a gateway to a diverse library of derivatives.[2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is essential for its synthesis, purification, and application.

Chemical Structure

The chemical structure of 5-(benzyloxy)-1H-indole-3-carbonitrile is depicted below.

Caption: Chemical Structure of 5-(benzyloxy)-1H-indole-3-carbonitrile.

Physicochemical Data

The following table summarizes the key physicochemical properties of the target compound.

PropertyValueSource
CAS Number 194490-25-0[5]
Molecular Formula C₁₆H₁₂N₂O[5]
Molecular Weight 248.29 g/mol [5]
MDL Number MFCD13193421[5]
Appearance Expected to be a solid (e.g., white to off-white powder)General chemical knowledge
Solubility Soluble in common organic solvents like DCM, EtOAc, DMF, DMSOGeneral chemical knowledge
Hazard Irritant[5]
Spectroscopic Characterization (Expected)

While actual spectra depend on experimental conditions, the expected spectroscopic data are as follows:

  • ¹H NMR: Key signals would include the N-H proton of the indole (a broad singlet, typically > 10 ppm), aromatic protons on both the indole and benzyl rings (in the 6.8-7.5 ppm range), a singlet for the benzylic CH₂ group (~5.1 ppm), and a characteristic singlet for the C2-H proton of the indole ring (~7.8-8.0 ppm).

  • ¹³C NMR: Expect to see signals for the nitrile carbon (~115-120 ppm), the indole carbons, and the benzyloxy group carbons, including the benzylic CH₂ (~70 ppm).

  • IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch would be prominent around 2220-2240 cm⁻¹. An N-H stretching band would appear around 3300-3400 cm⁻¹.

Retrosynthetic Analysis and Strategy

A sound retrosynthetic strategy is crucial for an efficient synthesis. The most logical and robust approach involves functionalizing the C3 position of a pre-existing 5-benzyloxyindole core.

retrosynthesis target 5-(Benzyloxy)-1H-indole-3-carbonitrile intermediate 5-(Benzyloxy)-1H-indole-3-carbaldehyde target->intermediate Nitrile Formation (from Aldehyde) start 5-Benzyloxyindole intermediate->start C3-Formylation (Vilsmeier-Haack)

Caption: Retrosynthetic analysis for 5-(benzyloxy)-1H-indole-3-carbonitrile.

This analysis leads to a two-step forward synthesis:

  • Vilsmeier-Haack Formylation: Electrophilic formylation of 5-benzyloxyindole at the electron-rich C3 position to install the aldehyde group.[6]

  • Aldehyde to Nitrile Conversion: A standard functional group transformation to yield the final product.

This strategy is chosen for its high reliability, use of readily available reagents, and extensive documentation in the chemical literature for similar indole substrates.[7][8]

Recommended Synthetic Protocol

The following section provides detailed, self-validating protocols for the synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile.

Step 1: Synthesis of 5-(Benzyloxy)-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation

Causality & Mechanism: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[9] It proceeds via the formation of a highly electrophilic chloroiminium ion, the "Vilsmeier reagent," from the reaction of a substituted amide (N,N-dimethylformamide, DMF) and a halogenating agent (phosphorus oxychloride, POCl₃).[8][10] This electrophile then attacks the C3 position of the indole, the site of highest electron density, in a classic electrophilic aromatic substitution. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.[8]

vilsmeier_mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent reacts with Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Indole 5-Benzyloxyindole Indole->Iminium_Salt attacks Aldehyde 5-(Benzyloxy)-1H-indole-3-carbaldehyde Iminium_Salt->Aldehyde hydrolyzes H2O H₂O Workup H2O->Aldehyde via

Caption: Logical workflow of the Vilsmeier-Haack formylation reaction.

Experimental Protocol:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 4.0 equiv.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. The formation of the solid Vilsmeier reagent complex is often observed. Stir the mixture at 0 °C for an additional 30 minutes.

    • Expertise Note: This initial step is exothermic. Slow, dropwise addition at 0 °C is critical to control the reaction and prevent degradation of the reagent.

  • Indole Addition: Dissolve 5-benzyloxyindole (1.0 equiv.)[11] in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching & Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium hydroxide. This step is highly exothermic and should be done slowly in a well-ventilated fume hood. The goal is to neutralize the acid and hydrolyze the iminium intermediate.

    • Trustworthiness Note: The pH should be adjusted to ~8-9 to ensure complete hydrolysis and precipitation of the product.

  • Isolation: Stir the resulting suspension for 1-2 hours. The product, 5-(benzyloxy)-1H-indole-3-carbaldehyde[6], will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water and then with a cold non-polar solvent like hexane or diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary. Dry the purified product under vacuum.

Step 2: Synthesis of 5-(Benzyloxy)-1H-indole-3-carbonitrile

Strategy & Causality: This transformation is a classic conversion of an aldehyde to a nitrile. It is most reliably performed in a two-step, one-pot sequence. First, the aldehyde is condensed with hydroxylamine to form an aldoxime. The subsequent dehydration of this aldoxime intermediate yields the carbonitrile. Acetic anhydride is a common and effective dehydrating agent for this purpose.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 5-(benzyloxy)-1H-indole-3-carbaldehyde (1.0 equiv.) in a suitable solvent such as ethanol or pyridine.

  • Oxime Formation: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv.) and a base such as sodium acetate or pyridine (if not used as the solvent, 1.5 equiv.) to the suspension. Heat the mixture to reflux (typically 80-100 °C) for 1-2 hours. Monitor the formation of the aldoxime intermediate by TLC.

    • Expertise Note: The base is required to free the hydroxylamine from its hydrochloride salt, allowing it to act as a nucleophile.

  • Dehydration: Cool the reaction mixture slightly. Cautiously add a dehydrating agent, such as acetic anhydride (2.0-3.0 equiv.), dropwise. An exothermic reaction may be observed.

  • Reaction Completion: Heat the mixture back to reflux for an additional 1-3 hours until TLC analysis indicates the complete conversion of the oxime intermediate to the final product.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. The product will often precipitate as a solid. If it oils out, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Purification: If a solid precipitates, collect it by filtration, wash with water, and dry. If an extraction was performed, wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize excess acetic anhydride) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 5-(benzyloxy)-1H-indole-3-carbonitrile.

Alternative Synthetic Approaches

While the Vilsmeier-Haack route is robust, other methods exist for the synthesis of indole-3-carbonitriles.

MethodDescriptionAdvantagesDisadvantages
Vilsmeier-Haack Route Two-step synthesis via a formyl intermediate.High-yielding, reliable, uses common reagents, well-documented.Two distinct synthetic steps, uses corrosive POCl₃.
Direct C-H Cyanation One-step conversion of 5-benzyloxyindole to the nitrile using a cyanide source (e.g., TMSCN) and an oxidant.Atom-economical, single step.May require specialized equipment (e.g., electrochemical cell)[12], potential for regioselectivity issues, uses toxic cyanide reagents directly.
Palladium-Catalyzed Cyanation Requires a C3-halogenated indole (e.g., 3-iodo-5-benzyloxyindole) which is then subjected to a Pd-catalyzed cross-coupling with a cyanide source.Tolerant of many functional groups.Requires an additional step to halogenate the indole, uses expensive palladium catalysts, and toxic cyanide salts.[2]

Safety, Handling, and Storage

Reagent Safety:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

  • Hydroxylamine Hydrochloride: Can be corrosive and an irritant.

Product Handling & Storage:

  • 5-(benzyloxy)-1H-indole-3-carbonitrile: Classified as an irritant.[5] Standard laboratory PPE should be worn during handling.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

5-(benzyloxy)-1H-indole-3-carbonitrile is a strategically important intermediate for the synthesis of complex, biologically active molecules. This guide has detailed a reliable and well-precedented two-step synthetic route starting from 5-benzyloxyindole. The Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to the nitrile represents a robust and scalable method for accessing this valuable compound. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can confidently apply these protocols and adapt them as needed for their specific drug discovery and development programs.

References

  • Title: Regioselective C5−H Direct Iodination of Indoles Source: American Chemical Society URL: [Link]

  • Title: Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations Source: MDPI URL: [Link]

  • Title: 7-(benzyloxy)-1H-indole-3-carbonitrile | C16H12N2O Source: PubChem URL: [Link]

  • Title: 5-benzyloxy-2-amino-1H-indole-3-carbonitrile | C16H13N3O Source: PubChem URL: [Link]

  • Title: Easy access to 5-cyanotriazoles via Pd-catalyzed cyanation of 5-iodotriazoles Source: Royal Society of Chemistry URL: [Link]

  • Title: Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)
  • Title: Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay Source: Science URL: [Link]

  • Title: Process for the preparation of 1H-indole-5-carbonitrile Source: Technical Disclosure Commons URL: [Link]

  • Title: Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies Source: MDPI URL: [Link]

  • Title: Site-Selective Electrochemical C-H Cyanation of Indoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action Source: RSC Medicinal Chemistry URL: [Link]

  • Title: 5-(Benzyloxy)-1H-indole-3-carbaldehyde Source: Oakwood Chemical URL: [Link]

  • Title: p-DIMETHYLAMINOBENZALDEHYDE Source: Organic Syntheses URL: [Link]

  • Title: 5-Benzyloxy-3-methyl-1-tosyl-1H-indole Source: ResearchGate URL: [Link]

  • Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: Journal of Pharmaceutical, Chemical and Biological Sciences URL: [Link]

  • Title: 5-Benzyloxy-3-methyl-1-tosyl-1H-indole Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 5-Benzyloxyindole Source: PubChem URL: [Link]

  • Title: Beckmann Rearrangement of 2-Hydroxy-5- Methylacetophenone Oxime using Vilsmeier-Haack Reagent (POCl3/ DMF): Synthesis of Some New Heterocycles Source: ResearchGate URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Name Reactions in Organic Synthesis URL: [Link]

Sources

5-(benzyloxy)-1H-indole-3-carbonitrile discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(benzyloxy)-1H-indole-3-carbonitrile: Discovery, Synthesis, and Applications

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its versatile reactivity allows for modifications that lead to novel therapeutic agents.[1] This guide focuses on a specific, yet highly significant derivative: 5-(benzyloxy)-1H-indole-3-carbonitrile. This compound serves as a critical intermediate in the synthesis of complex bioactive molecules, leveraging the functionalities of the protected hydroxyl group at the 5-position and the reactive nitrile group at the 3-position. While a singular "discovery" paper for this molecule is not prominent in the literature, its history is intertwined with the broader development of indole chemistry and its application in drug discovery.

The Strategic Importance of the 5-Benzyloxy Moiety

The 5-position of the indole ring is a common site for substitution in many biologically active compounds. The introduction of a benzyloxy group serves a dual purpose. Firstly, it acts as a protecting group for a hydroxyl functionality, which is often present in natural products or their metabolites. The benzyl group is relatively stable to a variety of reaction conditions but can be readily removed via catalytic hydrogenation, offering a strategic advantage in multi-step syntheses. Secondly, the presence of the benzyloxy group itself can influence the electronic properties of the indole ring and contribute to the overall pharmacological profile of the final molecule.

Historical Context and Plausible Discovery

The first synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile likely occurred as a logical extension of established indole chemistry, rather than a standalone discovery. The parent compound, 5-(benzyloxy)indole, has been a commercially available starting material for decades and is utilized in the synthesis of various medicinally important compounds, including precursors to physostigmine alkaloids.[3][4] The introduction of a cyano group at the 3-position of an indole ring is a well-known transformation. Therefore, it is probable that 5-(benzyloxy)-1H-indole-3-carbonitrile was first prepared as an unheralded intermediate in a broader synthetic campaign aimed at novel therapeutics.

The timeline for its first synthesis can be inferred from the development of synthetic methodologies for indole-3-carbonitriles and the increasing interest in 5-substituted indoles in the latter half of the 20th century.

Synthetic Pathways

The synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile typically originates from a more readily available precursor, such as 5-hydroxyindole or 5-(benzyloxy)indole. The key transformation is the introduction of the nitrile group at the C3 position.

Pathway 1: Cyanation of 5-(Benzyloxy)indole

This is the most direct conceptual route. 5-(Benzyloxy)indole serves as the starting material. The cyanation of the indole C3 position can be achieved through various methods that have evolved over time.

Classical Cyanation Methods

Early methods for the cyanation of indoles often involved harsh reagents and multi-step procedures. A common approach is the Vilsmeier-Haack formylation to produce 5-(benzyloxy)-1H-indole-3-carbaldehyde, followed by conversion of the aldehyde to the nitrile.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF).

  • Reaction: A solution of 5-(benzyloxy)indole in DMF is added to the Vilsmeier reagent at low temperature.

  • Work-up: The reaction is quenched with an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to hydrolyze the intermediate iminium salt and afford 5-(benzyloxy)-1H-indole-3-carbaldehyde.[5]

Conversion of Aldehyde to Nitrile

The resulting aldehyde can then be converted to the nitrile via several methods, such as reaction with hydroxylamine to form the oxime, followed by dehydration.

Modern Cyanation Methods

More recent synthetic advancements have provided direct methods for the C-H cyanation of indoles, which are more atom-economical and can be performed under milder conditions.

Electrochemical Cyanation: An electrochemical approach for the site-selective C-H cyanation of indoles using trimethylsilyl cyanide (TMSCN) as the cyanide source has been developed.[6] This method often utilizes a redox catalyst and avoids the need for transition-metal catalysts and harsh chemical oxidants.[6] Mechanistic studies suggest a radical pathway involving the anodic oxidation of the indole to a radical cation, which then reacts with the cyanide source.[6]

Transition-Metal Catalyzed Cyanation: Palladium-catalyzed cyanation of halo-indoles is another efficient method.[7] While this would require an additional step to introduce a halogen at the 3-position, it offers high yields and functional group tolerance.[7]

Synthesis Workflow Diagram

G cluster_0 Pathway from 5-Hydroxyindole cluster_1 Introduction of C3-Functionality A 5-Hydroxyindole B 5-(Benzyloxy)indole A->B  Benzyl Halide, Base C 5-(Benzyloxy)-1H-indole-3-carbaldehyde B->C  Vilsmeier-Haack  (POCl3, DMF) D 5-(Benzyloxy)-1H-indole-3-carbonitrile B->D  Direct C-H Cyanation  (e.g., Electrochemical) C->D  1. NH2OH  2. Dehydration

Caption: Synthetic routes to 5-(benzyloxy)-1H-indole-3-carbonitrile.

Applications in Medicinal Chemistry

5-(Benzyloxy)-1H-indole-3-carbonitrile is a valuable intermediate for the synthesis of a variety of biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings.

Precursor to Kinase Inhibitors

The indole nucleus is a common scaffold in the design of protein kinase inhibitors. For example, various 5-substituted-indole-2-carboxamides have been synthesized and evaluated as dual epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2) inhibitors with potent antiproliferative activity against cancer cell lines.[8] The 5-(benzyloxy) group in these structures can be a key pharmacophoric feature or a synthetic handle for further modification.

Intermediate for Serotonin Receptor Ligands

The 5-position of the indole ring is critical for interaction with serotonin receptors. Derivatives of 5-(benzyloxy)indole have been investigated for their affinity to various serotonin receptor subtypes. The conversion of the 3-carbonitrile to other functional groups allows for the synthesis of a diverse library of potential ligands.

Building Block for Complex Natural Product Synthesis

As mentioned, 5-(benzyloxy)indole is a starting material for the synthesis of physostigmine alkaloids.[3] The introduction of a carbon-based substituent at the 3-position is a key step in these syntheses. While the carbonitrile itself may not be directly on the pathway, its chemical equivalents or derivatives are crucial.

Physicochemical Properties

PropertyPredicted Value/Information
Molecular Formula C₁₆H₁₂N₂O
Molecular Weight 248.28 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Reactivity The nitrile group is susceptible to nucleophilic attack and reduction. The N-H of the indole can be deprotonated and alkylated. The benzyloxy group can be cleaved by hydrogenolysis.

Conclusion

5-(benzyloxy)-1H-indole-3-carbonitrile stands as a testament to the enduring importance of the indole scaffold in synthetic and medicinal chemistry. While its discovery was likely a quiet development within a larger research program, its utility as a versatile synthetic intermediate is clear. The strategic placement of the benzyloxy and nitrile functionalities provides chemists with a powerful tool for the construction of complex molecules with a wide range of potential therapeutic applications. Future work in this area will likely focus on the development of even more efficient and sustainable methods for its synthesis and its application in the discovery of next-generation pharmaceuticals.

References
  • EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents.
  • (PDF) 5-Benzyloxy-3-methyl-1-tosyl-1H-indole - ResearchGate. Available at: [Link]

  • 5-benzyloxy-2-amino-1H-indole-3-carbonitrile | C16H13N3O | CID 22180707 - PubChem. Available at: [Link]

  • 5-(Benzyloxy)-1H-indole-3-carbaldehyde - Oakwood Chemical. Available at: [Link]

  • Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Available at: [Link]

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science. Available at: [Link]

  • Site-Selective Electrochemical C-H Cyanation of Indoles - Organic Chemistry Portal. Available at: [Link]

  • Catalytic Activation of 1-Cyano-3,3-dimethyl-3-(1 H )-1,2-benziodoxole with B(C 6 F 5 ) 3 Enabling the Electrophilic Cyanation of Silyl Enol Ethers - ResearchGate. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

  • Easy access to 5-cyanotriazoles via Pd-catalyzed cyanation of 5-iodotriazoles - PubMed. Available at: [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]

  • Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC - NIH. Available at: [Link]

  • 5-(Benzyloxy)-3-methyl-1-tosyl-1H-indole - PMC - NIH. Available at: [Link]

  • Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. Available at: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC - PubMed Central. Available at: [Link]

Sources

Unraveling the Enigma: A Strategic Guide to Elucidating the Mechanism of Action of 5-(benzyloxy)-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2] 5-(benzyloxy)-1H-indole-3-carbonitrile is a synthetic indole derivative of significant interest, yet its precise mechanism of action remains to be elucidated. This technical guide provides a comprehensive strategy for systematically investigating the biological activities and molecular targets of this compound. By leveraging knowledge of related indole-containing molecules, we present a series of well-founded hypotheses and detail the experimental methodologies required to test them. This document serves as a roadmap for researchers seeking to unlock the therapeutic potential of 5-(benzyloxy)-1H-indole-3-carbonitrile and accelerate its journey from a promising molecule to a potential therapeutic agent.

Introduction: The Indole Scaffold and the Promise of 5-(benzyloxy)-1H-indole-3-carbonitrile

Indole and its derivatives are ubiquitous in nature and have been extensively explored in drug discovery, leading to the development of numerous clinically approved drugs.[1] The versatility of the indole ring allows for substitutions that can fine-tune its pharmacological properties, making it a cornerstone in the design of novel therapeutics.[3] Compounds such as indole-3-carbinol (I3C), found in cruciferous vegetables, and its derivatives have been shown to modulate a variety of cellular processes, including cell proliferation, apoptosis, and oxidative stress.[4][5]

5-(benzyloxy)-1H-indole-3-carbonitrile combines three key structural features: the indole core, a benzyloxy group at the 5-position, and a carbonitrile moiety at the 3-position. The benzyloxy group can act as a pharmacophore or a protective group, influencing the molecule's binding affinity and metabolic stability.[6][7] The carbonitrile group, an electron-withdrawing moiety, is present in various bioactive compounds and can participate in key interactions with biological targets. While the synthesis of related 5-benzyloxyindole derivatives as intermediates for selective estrogen receptor modulators (SERMs) like bazedoxifene has been documented, the specific biological profile of 5-(benzyloxy)-1H-indole-3-carbonitrile remains largely unexplored.[8]

This guide proposes a structured and logical approach to systematically unravel the mechanism of action of this intriguing molecule.

Hypothesized Mechanisms of Action

Based on the known biological activities of structurally related indole derivatives, we propose the following primary hypotheses for the mechanism of action of 5-(benzyloxy)-1H-indole-3-carbonitrile:

  • Hypothesis 1: Anticancer Activity through Cell Cycle Arrest and Apoptosis Induction. Many indole derivatives exhibit potent cytotoxic effects against a range of cancer cell lines.[9][10] We hypothesize that 5-(benzyloxy)-1H-indole-3-carbonitrile induces cancer cell death by arresting the cell cycle at a specific checkpoint and triggering the intrinsic or extrinsic apoptotic pathways.

  • Hypothesis 2: Modulation of Kinase Signaling Pathways. The indole scaffold is a common feature in kinase inhibitors. We postulate that 5-(benzyloxy)-1H-indole-3-carbonitrile may selectively inhibit the activity of one or more protein kinases that are crucial for cancer cell survival and proliferation.

  • Hypothesis 3: Anti-inflammatory Effects via Inhibition of Pro-inflammatory Mediators. Indole derivatives have been reported to possess anti-inflammatory properties.[11] We propose that 5-(benzyloxy)-1H-indole-3-carbonitrile may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.

The following sections detail the experimental workflows designed to rigorously test these hypotheses.

Experimental Workflows for Mechanistic Elucidation

Workflow 1: Investigating Anticancer Activity

This workflow aims to determine the cytotoxic and antiproliferative effects of 5-(benzyloxy)-1H-indole-3-carbonitrile on a panel of cancer cell lines and to elucidate the underlying cellular mechanisms.

anticancer_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Cell Cycle Analysis cluster_2 Phase 3: Apoptosis Assays A Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B MTT/CellTiter-Glo Assay A->B Treat with 5-(benzyloxy)-1H-indole-3-carbonitrile C Determine IC50 Values B->C D Treat Cells with IC50 Concentration C->D Select sensitive cell lines E Propidium Iodide Staining D->E H Annexin V/PI Staining D->H I Caspase-3/7/9 Activity Assays D->I J Western Blot for Apoptotic Markers (Bcl-2, Bax, Cleaved PARP) D->J F Flow Cytometry E->F G Analyze Cell Cycle Distribution F->G

Caption: Workflow for investigating the anticancer properties of the compound.

Experimental Protocols:

  • Cell Viability Assay (MTT):

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 5-(benzyloxy)-1H-indole-3-carbonitrile (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.[12]

  • Cell Cycle Analysis by Flow Cytometry:

    • Treat cells with the IC50 concentration of the compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

    • Wash the cells and resuspend in PBS containing RNase A and propidium iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

  • Apoptosis Analysis by Annexin V/PI Staining:

    • Treat cells with the IC50 concentration of the compound for 48 hours.

    • Harvest the cells and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cells.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation:

Cell LineCompoundIC50 (µM) after 48h
MCF-7 (Breast)5-(benzyloxy)-1H-indole-3-carbonitrileExperimental Value
A549 (Lung)5-(benzyloxy)-1H-indole-3-carbonitrileExperimental Value
HCT116 (Colon)5-(benzyloxy)-1H-indole-3-carbonitrileExperimental Value
Doxorubicin (Control)DoxorubicinReference Value
DMSO (Vehicle)DMSO> 100
Workflow 2: Kinase Inhibition Profiling

This workflow is designed to identify potential kinase targets of 5-(benzyloxy)-1H-indole-3-carbonitrile.

kinase_workflow cluster_0 Phase 1: Broad Kinase Screening cluster_1 Phase 2: In Vitro Kinase Assays cluster_2 Phase 3: Cellular Target Engagement A Kinase Panel Assay (e.g., DiscoverX, Reaction Biology) B Incubate Kinases with Compound and ATP A->B C Measure Kinase Activity B->C D Identify Potential Kinase Hits (% Inhibition > 50%) C->D E Recombinant Kinase D->E Validate hits F Kinase-Glo/HTRF Assay E->F Varying concentrations of compound G Determine IC50 Values F->G H Treat Cells with Compound G->H Confirm cellular activity I Western Blot for Phosphorylated Substrates H->I J Confirm Inhibition of Kinase Activity in Cells I->J

Caption: Workflow for identifying and validating kinase targets.

Experimental Protocols:

  • In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):

    • Set up kinase reactions containing the purified recombinant kinase, substrate, ATP, and varying concentrations of 5-(benzyloxy)-1H-indole-3-carbonitrile.

    • Incubate the reactions at 30°C for 1 hour.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure luminescence to determine kinase activity and calculate IC50 values.

  • Western Blotting for Phospho-proteins:

    • Treat cells with the compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase's substrate.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation:

Kinase TargetIC50 (µM)
Kinase AExperimental Value
Kinase BExperimental Value
Kinase CExperimental Value
Staurosporine (Control)Reference Value
Workflow 3: Assessing Anti-inflammatory Activity

This workflow aims to evaluate the potential anti-inflammatory effects of 5-(benzyloxy)-1H-indole-3-carbonitrile.

anti_inflammatory_workflow cluster_0 Phase 1: In Vitro Inflammation Model cluster_1 Phase 2: Measurement of Inflammatory Mediators cluster_2 Phase 3: Signaling Pathway Analysis A Macrophage Cell Line (e.g., RAW 264.7) B Pre-treat with Compound A->B C Stimulate with LPS B->C D Nitric Oxide (NO) Assay (Griess Reagent) C->D E ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) C->E F qRT-PCR for COX-2 and iNOS mRNA C->F G Western Blot for NF-κB and MAPK Pathways (p-p65, p-IκBα, p-p38, p-ERK, p-JNK) C->G

Caption: Workflow to investigate the anti-inflammatory properties of the compound.

Experimental Protocols:

  • Nitric Oxide (NO) Assay:

    • Seed RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and mix with Griess reagent.

    • Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Collect the supernatant from LPS-stimulated cells treated with the compound.

    • Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

Data Presentation:

Inflammatory MediatorTreatmentConcentration (ng/mL or µM)
Nitric Oxide (NO)LPS + CompoundExperimental Value
TNF-αLPS + CompoundExperimental Value
IL-6LPS + CompoundExperimental Value
Dexamethasone (Control)LPS + DexamethasoneReference Value

Conclusion and Future Directions

The systematic investigation outlined in this guide provides a robust framework for elucidating the mechanism of action of 5-(benzyloxy)-1H-indole-3-carbonitrile. The proposed workflows, from initial phenotypic screening to target identification and pathway analysis, will generate the critical data necessary to understand its therapeutic potential. Positive findings in any of these areas will warrant further preclinical development, including in vivo efficacy studies in relevant animal models of cancer or inflammatory diseases. The insights gained from this comprehensive approach will not only clarify the role of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of substituted indoles, guiding the design of future therapeutic agents.

References

  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269.
  • Jiang, Y., et al. (2024). Indole-3-carbinol and its main derivative 3,3'-diindolylmethane: Regulatory roles and therapeutic potential in liver diseases. Biomedicine & Pharmacotherapy, 179, 117525.
  • Verma, A., & Joshi, Y. C. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 100-106.
  • Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
  • Shaaban, M., et al. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 20(3), 184.
  • Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • Marchetti, F., et al. (2026). Ferrocene–Diiron(I) Bis(cyclopentadienyl) Conjugates Exhibit Potent In Vitro Cytotoxicity and Selectivity toward Cancer Cells Associated with ROS Scavenging. Journal of Medicinal Chemistry.
  • Jiang, W., et al. (2016). Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection. Current Drug Metabolism, 17(4), 401-409.
  • Gomes, C., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Drug Discovery and Development C, 3(3), 29.
  • Broadbent, T. A., & Broadbent, H. S. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. Current Medicinal Chemistry, 5(5), 337-352.
  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1735-1748.
  • Miller, C. P., et al. (2012). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • Singh, G., & Dhiman, N. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Results in Chemistry, 4, 100344.
  • PubChem. (n.d.). 5-benzyloxy-2-amino-1H-indole-3-carbonitrile.
  • El-Gamal, M. I., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5484.
  • Al-Ghorbani, M., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22416.
  • Silveira, G. P., et al. (2013). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o979.
  • Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 233, 114220.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis.
  • Al-Ghorbani, M., et al. (2021). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 354(11), e2100224.
  • Heaney, H., & Ley, S. V. (1974). 1-benzylindole. Organic Syntheses, 54, 58.
  • Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7609.
  • Li, Y., et al. (2019). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 84(15), 9696-9704.
  • Pfrengle, F. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 956-960.
  • Remesh, A., et al. (2023). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 28(14), 5369.

Sources

The 5-Benzyloxyindole Core: A Privileged Scaffold in Drug Discovery - An In-Depth Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Among the vast landscape of indole derivatives, those bearing a benzyloxy substituent at the 5-position have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel anticancer and antimicrobial agents.[3][4] This technical guide provides a comprehensive investigation into the structure-activity relationships (SAR) of 5-benzyloxyindole derivatives, offering field-proven insights for researchers engaged in the design and optimization of these potent molecules. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The 5-Benzyloxyindole Scaffold: A Gateway to Biological Activity

The 5-benzyloxyindole moiety is an attractive starting point for drug discovery for several key reasons. The indole core itself is a bio-isostere for various biological molecules and can engage in a range of non-covalent interactions with protein targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[2] The introduction of a benzyloxy group at the 5-position significantly influences the molecule's electronic and steric properties. This substituent can act as a hydrogen bond acceptor and its aromatic ring can participate in additional pi-stacking interactions, enhancing binding affinity to target proteins.[5][6] Furthermore, the benzyloxy group offers a versatile handle for synthetic modification, allowing for the exploration of a wide chemical space to fine-tune potency, selectivity, and pharmacokinetic properties.

The general structure of a 5-benzyloxyindole derivative allows for systematic modifications at several key positions to probe the SAR. The following diagram illustrates the core scaffold and highlights the primary points of diversification that will be discussed in this guide.

Figure 1: General structure of the 5-benzyloxyindole scaffold highlighting key positions for chemical modification.

Anticancer Activity of 5-Benzyloxyindole Derivatives: A Focus on Key Targets

The indole scaffold is a well-established pharmacophore in anticancer drug design, with numerous derivatives approved for clinical use.[7] The introduction of a 5-benzyloxy group can enhance the anticancer profile of indole derivatives, and SAR studies, primarily on related structures, provide valuable insights into optimizing their activity.

Tubulin Polymerization Inhibition

Tubulin is a critical target in cancer chemotherapy, and indole derivatives have been shown to inhibit its polymerization, leading to cell cycle arrest and apoptosis.[8][9] While direct SAR studies on 5-benzyloxyindole derivatives as tubulin inhibitors are limited, we can extrapolate from related indole-based compounds. For instance, in a series of 2-phenylindole derivatives, the presence of a 3,4,5-trimethoxyphenyl group, which shares some structural similarity with a substituted benzyloxy group, was found to be beneficial for tubulin interaction.[10]

A study on 1-(5-substituted-1H-indol-3-yl)-3-(p-substituted-benzyl) prop-2-en-1-one derivatives revealed that the nature of the substituent at the 5-position of the indole ring significantly impacts anticancer activity against human colorectal cells (HCT-116).[3] The following table summarizes the key findings for selected compounds from this study, which can serve as a proxy for understanding the potential impact of a benzyloxy group and its modifications.

Compound5-SubstituentBenzyl SubstituentIC50 (µM) on HCT-116
SBS3 -Cl4-Cl10.70
SBS4 -Cl4-OCH312.50
SBS1 -H4-Cl>1000
SBS2 -H4-OCH3553.94
Data synthesized from the study by S. B. Shirsath et al. (2024).[3]

These results strongly suggest that an electron-withdrawing group, such as chlorine, at the 5-position of the indole ring enhances anticancer activity.[3] This provides a strong rationale for exploring 5-benzyloxyindole derivatives with electron-withdrawing substituents on the benzyloxy ring.

Kinase Inhibition

Protein kinases are another important class of targets for anticancer drugs, and indole derivatives have been successfully developed as kinase inhibitors.[6][11] The 5-benzyloxy group can play a crucial role in binding to the ATP-binding pocket of kinases. A study on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors demonstrated that the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and led to enhanced antiproliferative effects.[6] This highlights the potential of substituted benzyloxy groups to improve the anticancer profile of kinase inhibitors.

Antimicrobial Activity of 5-Benzyloxyindole Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indole derivatives have shown promise as antimicrobial agents, and the 5-benzyloxy scaffold offers a platform for developing new compounds in this area.[4][12]

A study on 1-benzamido-5-hydroxyindole derivatives demonstrated their antimicrobial activity.[4] While not a direct study on 5-benzyloxyindoles, the presence of a hydroxyl group at the 5-position is a precursor to the benzyloxy group, and the findings are therefore highly relevant. The study showed that these compounds were active against various bacterial and fungal strains. Further methylation of the 5-hydroxy group to a 5-methoxy group, which is electronically similar to a benzyloxy group, was also explored.[4] This suggests that modifications at the 5-position are critical for antimicrobial activity.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 5-benzyloxyindole derivatives, based on established protocols from the literature.

General Synthesis of 5-Benzyloxyindole Derivatives

The following is a general procedure for the synthesis of 5-benzyloxyindole derivatives, adapted from methodologies used for substituted quinolinones and indoles.[3][5]

Synthesis_Workflow Start 4-Hydroxyindole Derivative Step1 Deprotonation Start->Step1 Reagent1 K2CO3 in DMF Reagent1->Step1 Step2 Williamson Ether Synthesis Step1->Step2 Reagent2 Substituted Benzyl Halide Reagent2->Step2 Product 5-Benzyloxyindole Derivative Step2->Product

Figure 2: General synthetic workflow for the preparation of 5-benzyloxyindole derivatives.

Step-by-Step Protocol:

  • Dissolution and Deprotonation: To a solution of the 4-hydroxyindole derivative (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2 equivalents).

  • Heating: Heat the mixture at 90°C for 1-2 hours to facilitate the deprotonation of the hydroxyl group.

  • Addition of Benzyl Halide: Add the appropriate substituted benzyl chloride or bromide (1-1.4 equivalents) to the reaction mixture.

  • Reaction: Continue heating the mixture at 80-90°C for 1-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice water.

  • Isolation: Collect the precipitated solid by filtration and wash it with water to obtain the crude 5-benzyloxyindole derivative.

  • Purification: Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][13]

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 5-benzyloxyindole derivatives for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 5-benzyloxyindole scaffold represents a highly promising starting point for the development of novel anticancer and antimicrobial agents. The available SAR data, primarily from related indole and benzyloxy-containing heterocyclic systems, provides a strong foundation for the rational design of new derivatives with enhanced biological activity.

Key SAR insights suggest that:

  • Electron-withdrawing substituents on the benzyloxy ring may enhance anticancer activity.

  • The position and nature of substituents on the indole ring (N1, C2, and C3) are critical for modulating potency and selectivity.

  • The benzyloxy group can effectively interact with the active sites of key biological targets such as tubulin and protein kinases.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 5-benzyloxyindole derivatives. This will enable the generation of direct and quantitative SAR data, which is currently lacking in the literature. Such studies will be instrumental in elucidating the precise structural requirements for optimal activity and will pave the way for the development of potent and selective drug candidates based on this versatile scaffold.

References

  • Shirsath, S. B., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(01). [Link]

  • Chen, Y.-F., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(13), 3244–3260. [Link]

  • PubChem. (n.d.). 5-Benzyloxyindole. National Center for Biotechnology Information. [Link]

  • Kim, J. S., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(5), 1431-1435. [Link]

  • Hiremath, S. P., et al. (1994). Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 33(1), 72-75. [Link]

  • Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. [Link]

  • Ren, F., et al. (2014). Synthesis and anticancer evaluation of benzyloxyurea derivatives. Chemical & Pharmaceutical Bulletin, 62(9), 898-905. [Link]

  • Han, A., et al. (2014). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 80(17), 5493-5498. [Link]

  • Zare, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7083. [Link]

  • Eggert, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4624-4635. [Link]

  • Gelin, M., et al. (2012). Synthesis and biological evaluation of new 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles as PI3Kα inhibitors. European Journal of Medicinal Chemistry, 54, 553-563. [Link]

  • Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 37(10), 1534-1543. [Link]

  • Cell Biolabs, Inc. (n.d.). Indole Assay Kit. [Link]

  • Organic Syntheses. (n.d.). 4-benzyloxyindole. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Chemical Reviews, 111(5), PR1-PR48. [Link]

  • Borges, F., et al. (2005). Simple Coumarins: Privileged Scaffolds in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 5(10), 887-904. [Link]

  • Kamal, A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic Chemistry, 141, 106881. [Link]

  • Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(40), 28989-29003. [Link]

  • Owolabi, M. S., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International, 1(1). [Link]

  • Ibrahim, S. M., et al. (2024). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters, 13(2), 241-256. [Link]

  • Chen, Y.-F., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(13), 3244–3260. [Link]

  • Santos, M. M. M., & Moreira, R. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3338. [Link]

  • Chen, Y.-L., et al. (2023). Design, synthesis, and anticancer evaluation of 1-benzo[3][14]dioxol-5-yl-3-N-fused heteroaryl indoles. Medicinal Chemistry Research, 32(3), 569-582. [Link]

  • Organic Syntheses. (n.d.). Indole. [Link]

  • Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

  • El-Gamal, M. I., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4948. [Link]

  • Al-Ostoot, F. H., et al. (2021). Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-8. [Link]

  • Chen, Y.-L., et al. (2023). Design, synthesis, and anticancer evaluation of 1-benzo[3][14]dioxol-5-yl-3-N-fused heteroaryl indoles. Medicinal Chemistry Research, 32(3), 569-582. [Link]

  • Romagnoli, R., et al. (2015). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 58(4), 1553-1570. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indoles. [Link]

  • Kumar, A., & Sharma, S. (2019). Medicinal chemistry of benzimidazole, a versatile pharmacophore. Journal of Drug Delivery and Therapeutics, 9(3-s), 1011-1016. [Link]

  • Global Substance Registration System. (n.d.). 5-BENZYLOXYINDOLE. [Link]

  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593. [Link]

  • Sundberg, R. J. (1996). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Scientific Laboratory Supplies. (n.d.). 5-(Benzyloxy)indole, 95%. [Link]

  • Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. [Link]

  • Moriarty, K. J., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-5549. [Link]

Sources

Methodological & Application

5-(benzyloxy)-1H-indole-3-carbonitrile synthesis experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Multi-Step Synthesis of 5-(Benzyloxy)-1H-indole-3-carbonitrile

Introduction: The Strategic Importance of Indole-3-carbonitriles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Within this class, indole-3-carbonitriles are particularly valuable as versatile synthetic intermediates.[1] The nitrile group at the C3 position is a powerful synthetic handle, readily converted into other functional groups such as amines, amides, and carboxylic acids, which are essential for building molecular complexity in drug discovery programs.

5-(Benzyloxy)-1H-indole-3-carbonitrile, the subject of this guide, serves as a key precursor for compounds targeting a range of biological pathways. The benzyloxy group at the C5 position acts as a protected hydroxyl group, allowing for selective modification at other positions of the indole ring before a final deprotection step reveals the 5-hydroxyindole scaffold, a common feature in serotonergic ligands and other neuroactive agents.

This document provides a comprehensive, three-part experimental protocol for the synthesis of 5-(Benzyloxy)-1H-indole-3-carbonitrile, starting from the commercially available 5-hydroxyindole. The described pathway is designed for reproducibility and scalability in a standard laboratory setting. We will delve into the mechanistic reasoning behind each transformation, offering insights that bridge procedural execution with fundamental chemical principles.

Overall Synthetic Pathway

The synthesis is executed in three principal stages:

  • Protection of the C5 Hydroxyl Group: A Williamson ether synthesis is employed to protect the phenolic hydroxyl of 5-hydroxyindole with a benzyl group.

  • C3 Formylation: A Vilsmeier-Haack reaction introduces a formyl (aldehyde) group at the electron-rich C3 position of the indole ring.

  • Conversion to Nitrile: The resulting aldehyde is converted into the target carbonitrile via dehydration of an intermediate oxime.

G A 5-Hydroxyindole B Intermediate I: 5-Benzyloxyindole A->B  Step 1: Williamson Ether Synthesis (BnBr, K2CO3, DMF) C Intermediate II: 5-(Benzyloxy)-1H-indole-3-carboxaldehyde B->C  Step 2: Vilsmeier-Haack Reaction (POCl3, DMF) D Final Product: 5-(Benzyloxy)-1H-indole-3-carbonitrile C->D  Step 3: Nitrile Formation (NH2OH·HCl, Formic Acid) G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF O=CH-N(CH₃)₂ Vilsmeier Vilsmeier Reagent [Cl-CH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Indole 5-Benzyloxyindole Intermediate Iminium Intermediate Indole->Intermediate Attacks Vilsmeier Reagent Product Aldehyde R-CHO Intermediate->Product Hydrolysis (H₂O) G cluster_S1 Step 1: Etherification cluster_S2 Step 2: Formylation cluster_S3 Step 3: Nitrile Formation S1_Setup 1. Combine 5-Hydroxyindole & K₂CO₃ in DMF S1_Add 2. Add Benzyl Bromide S1_Setup->S1_Add S1_React 3. Heat at 60°C, 4-6h (Monitor by TLC) S1_Add->S1_React S1_Workup 4. Quench with ice water S1_React->S1_Workup S1_Isolate 5. Filter & Recrystallize S1_Workup->S1_Isolate S2_Vilsmeier 1. Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) S1_Isolate->S2_Vilsmeier Use Product S2_Add 2. Add 5-Benzyloxyindole solution S2_Vilsmeier->S2_Add S2_React 3. Heat at 40°C, 2-3h (Monitor by TLC) S2_Add->S2_React S2_Workup 4. Hydrolyze with ice & neutralize with NaOH S2_React->S2_Workup S2_Isolate 5. Filter & Recrystallize S2_Workup->S2_Isolate S3_Setup 1. Combine Aldehyde & NH₂OH·HCl in Formic Acid S2_Isolate->S3_Setup Use Product S3_React 2. Reflux for 1-2h (Monitor by TLC) S3_Setup->S3_React S3_Workup 3. Quench with ice water S3_React->S3_Workup S3_Isolate 4. Filter, Wash, & Purify S3_Workup->S3_Isolate

Sources

Column chromatography purification of 5-(benzyloxy)-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chromatographic Purification of 5-(benzyloxy)-1H-indole-3-carbonitrile

Introduction: The Importance of Purity in Drug Discovery Intermediates

5-(benzyloxy)-1H-indole-3-carbonitrile is a key heterocyclic building block in medicinal chemistry. Its indole scaffold is a privileged structure found in numerous pharmacologically active compounds, and the versatile nitrile and benzyloxy functional groups offer strategic points for molecular elaboration. As an intermediate in multi-step syntheses for drug candidates, its purity is paramount. Trace impurities can lead to unwanted side reactions, complicate downstream processing, and compromise the integrity of biological data.

This application note provides a comprehensive guide to the purification of 5-(benzyloxy)-1H-indole-3-carbonitrile from a crude synthetic mixture using silica gel column chromatography. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure robust and reproducible results.

Understanding the Molecule: Physicochemical Properties and Chromatographic Behavior

The successful purification of any compound is predicated on understanding its chemical properties. 5-(benzyloxy)-1H-indole-3-carbonitrile is a moderately polar molecule. Its key features influencing chromatographic separation are:

  • Indole NH Group: The nitrogen in the indole ring can act as a hydrogen bond donor, leading to strong interactions with the polar silanol groups (Si-OH) on the surface of silica gel.

  • Nitrile Group (-C≡N): This is a polar functional group that contributes to the molecule's overall polarity through its dipole moment.

  • Benzyloxy Group (-OCH₂Ph): The ether linkage adds polarity, while the large aromatic benzyl group introduces non-polar character.

This combination of polar and non-polar features necessitates a well-optimized stationary and mobile phase system for effective separation from both less polar byproducts (e.g., unreacted starting materials) and more polar impurities. Normal-phase adsorption chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is the method of choice.[1]

Principle of Separation: Adsorption Chromatography

In normal-phase chromatography, the stationary phase, typically silica gel, is highly polar. A non-polar mobile phase is passed through the column. Compounds in the crude mixture are introduced at the top of the column and travel down with the mobile phase. The separation occurs based on a series of adsorption and desorption steps.

  • Adsorption: Polar compounds in the mixture will adsorb more strongly to the polar silica gel.

  • Elution: The mobile phase competes for binding sites on the silica and solubilizes the compounds.

  • Separation: Less polar compounds spend more time in the mobile phase and travel down the column faster. More polar compounds are retained longer by the stationary phase and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), even strongly adsorbed compounds can be efficiently eluted.[2]

Part 1: Method Development using Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the separation conditions must be optimized on a small scale using Thin-Layer Chromatography (TLC). TLC is an indispensable tool for selecting an appropriate solvent system. The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the target compound, which generally provides the best resolution in column chromatography.

Protocol: TLC Solvent System Screening
  • Prepare a stock solution of the crude 5-(benzyloxy)-1H-indole-3-carbonitrile in a suitable solvent like dichloromethane or ethyl acetate (~1 mg/mL).

  • Spot a TLC plate (silica gel 60 F₂₅₄) with a small amount of the stock solution.

  • Develop the plate in a TLC chamber saturated with a test solvent system. Start with a low-polarity mixture and gradually increase the proportion of the polar solvent. A common and effective system for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3][4]

  • Visualize the plate under UV light (254 nm). The indole ring is UV-active.

  • Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • Optimize the solvent ratio until the spot corresponding to the desired product has an Rf between 0.2 and 0.4, and is well-separated from impurity spots.

Example TLC Trial Mobile Phase (Hexane:Ethyl Acetate) Observed Rf of Product Assessment
190:100.10Too low; increase polarity.
280:200.25Good separation; suitable for column.
370:300.45Too high; may co-elute with impurities.

Based on these trials, an 80:20 Hexane:Ethyl Acetate mixture is a good starting point for the column elution.

Part 2: Preparative Column Chromatography Protocol

This protocol details the purification of the target compound using a gradient elution method, which provides superior separation over a wider range of polarities compared to an isocratic (constant solvent composition) method.

Materials and Reagents
  • Stationary Phase: Silica Gel (60 Å, 230-400 mesh particle size)

  • Mobile Phase Solvents: HPLC-grade Hexanes and Ethyl Acetate

  • Equipment: Glass chromatography column with stopcock, separatory funnel (for gradient), collection tubes, rotary evaporator, TLC plates and chamber.

  • Crude Sample: Crude 5-(benzyloxy)-1H-indole-3-carbonitrile

Workflow Diagram

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC 1. TLC Optimization (e.g., 80:20 Hex:EtOAc) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Gradient Elution (Increase % EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Evaporate Solvent Pool->Evap Product 9. Pure Product Evap->Product

Caption: Workflow for chromatographic purification.

Step-by-Step Methodology

1. Column Packing (Wet Slurry Method)

  • Rationale: The wet slurry method minimizes air bubbles and cracks in the stationary phase bed, ensuring a more uniform flow and better separation.

  • Insert a small plug of glass wool at the bottom of the column and add a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a milkshake.

  • With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to guide the slurry.

  • Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Continuously add slurry until the desired column height is reached (typically 15-20 cm for a 1-2 g scale purification).

  • Once packed, add a protective layer of sand on top of the silica bed.

  • Flush the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top layer of sand.

2. Sample Preparation and Loading (Dry Loading)

  • Rationale: Dry loading is superior for compounds that have limited solubility in the initial mobile phase. It prevents band broadening at the start of the chromatography, leading to sharper peaks and better resolution.

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.

  • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

  • Carefully drain the solvent from the packed column until it is level with the top layer of sand.

  • Gently add the silica-adsorbed sample onto the top of the column, creating a thin, even layer.

  • Carefully add another thin layer of sand on top of the sample layer.

  • Slowly add the initial mobile phase to the column, taking care not to disturb the top layers.

3. Elution and Fraction Collection

  • Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is used to first elute non-polar impurities, then the product of interest, and finally the more polar impurities that are strongly adsorbed to the silica.

  • Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate), which is less polar than the system determined by TLC.[5]

  • Collect the eluent in numbered test tubes or flasks (fractions).

  • Gradually increase the percentage of ethyl acetate in the mobile phase. A sample gradient profile is provided in the table below.

  • Maintain a steady flow rate (e.g., 1-2 mL/min). A gentle positive pressure with air or nitrogen can be applied if needed.

4. Fraction Analysis and Product Isolation

  • Monitor the separation by spotting alternating fractions onto a TLC plate.

  • Develop the TLC plate in the solvent system that gave an Rf of ~0.25 (e.g., 80:20 Hexane:Ethyl Acetate).

  • Identify the fractions containing the pure product (a single spot at the correct Rf).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent, yielding the purified 5-(benzyloxy)-1H-indole-3-carbonitrile as a solid.

  • Confirm purity using analytical methods such as HPLC, NMR, or melting point analysis.

Summary of Chromatographic Parameters
Parameter Recommendation Rationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard polar adsorbent for moderately polar organic molecules.[3]
Column Dimensions 40-50 mm diameter for 1-5 g of crudeRatio of silica to crude should be ~30:1 to 50:1 by weight.
Mobile Phase Hexanes / Ethyl AcetateGood balance of polarity and volatility; low toxicity.
Elution Profile Gradient ElutionProvides superior separation for mixtures with varying polarities.
Sample Gradient 1. 95:5 (2 column volumes)2. 90:10 (4 column volumes)3. 85:15 (4 column volumes)4. 80:20 (until product elutes)Starts below the TLC polarity to elute non-polar impurities first.
Detection TLC with UV visualization (254 nm)The indole core is strongly UV-active, allowing for easy detection.[6]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14624, 5-Benzyloxyindole. Retrieved from [Link].

  • Bio-protocol (2012). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Bio-protocol, 2(15), e213. Available at: [Link].

  • Interchim (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim - Blog. Available at: [Link].

  • ResearchGate (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Available at: [Link].

  • Krohn, M. J., et al. (2021). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. ACS Omega, 6(50), 34748–34760. Available at: [Link].

  • Gao, W., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. Available at: [Link].

  • Bansal, T., & Kumar, A. (2017). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 10(11), 4059-4064. Available at: [Link].

  • Organic Syntheses (2021). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2021, 98, 245-267. Available at: [Link].

  • ResearchGate (2016). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Journal of Planar Chromatography – Modern TLC, 29(3), 223-228. Available at: [Link].

Sources

Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 5-(benzyloxy)-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 5-(benzyloxy)-1H-indole-3-carbonitrile, a key intermediate in pharmaceutical synthesis. The method utilizes reverse-phase chromatography with gradient elution and UV detection, ensuring high resolution and sensitivity for separating the active pharmaceutical ingredient (API) from potential impurities and degradation products. The protocol is designed to be self-validating, with clear system suitability criteria and a comprehensive validation strategy grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors.

Principles and Rationale: The Science Behind the Method

The development of a reliable analytical method is foundational to ensuring the quality, safety, and efficacy of pharmaceutical compounds.[1] For 5-(benzyloxy)-1H-indole-3-carbonitrile (Molecular Formula: C₁₆H₁₂N₂O, Molecular Weight: 248.28 g/mol ), a precise purity assessment is critical.[2]

Chromatographic Mode Selection: The molecular structure, featuring both a polar indole core and non-polar benzyl and nitrile functional groups, suggests a compound of intermediate polarity. This makes Reverse-Phase HPLC (RP-HPLC) the ideal analytical approach.[3] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte and its impurities are separated based on their relative hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Stationary Phase (Column) Choice: A C18 (octadecylsilane) column is selected for this method. The C18 chemistry provides a high degree of hydrophobic retention, which is necessary to effectively resolve the main analyte peak from closely related structural impurities and potential degradation products. A standard column dimension (e.g., 4.6 x 150 mm) with a 3 or 5 µm particle size offers an excellent balance between resolution, efficiency, and analysis time.[4][5]

Mobile Phase and Gradient Elution: A binary mobile phase system consisting of an aqueous component (Mobile Phase A) and an organic solvent (Mobile Phase B) is employed.

  • Mobile Phase A: Water with 0.1% Formic Acid. The addition of formic acid serves a critical purpose: it acidifies the mobile phase to a pH of approximately 2.7. At this pH, the secondary amine of the indole ring is protonated, which prevents peak tailing and results in sharp, symmetrical peaks.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Acetonitrile is chosen for its low viscosity and strong elution strength in reverse-phase systems. A gradient elution program is utilized, where the concentration of the organic solvent (acetonitrile) is increased over the course of the analytical run.[5] This approach is superior to isocratic elution for purity analysis as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable timeframe.[4]

Detection: The indole and benzyl aromatic rings in 5-(benzyloxy)-1H-indole-3-carbonitrile act as strong chromophores. The indole nucleus typically exhibits significant UV absorbance around 270-280 nm.[6][7][8] Therefore, a UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) Detector set at 280 nm is selected for sensitive detection of the analyte and its potential impurities. A PDA detector offers the additional advantage of providing spectral data, which can be used to assess peak purity and aid in the identification of unknown impurities.

Materials and Instrumentation

CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, DAD/PDA Detector
Analytical ColumnC18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)
Chemicals 5-(benzyloxy)-1H-indole-3-carbonitrileReference Standard (>99.5% purity) and Test Sample
Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC Grade or Milli-Q
Formic AcidLC-MS Grade or equivalent
Dimethyl Sulfoxide (DMSO)HPLC Grade (for sample dissolution)
Glassware & Consumables Volumetric FlasksClass A (10 mL, 50 mL, 100 mL)
PipettesCalibrated micropipettes
HPLC Vials2 mL, amber glass, with PTFE septa caps
Syringe Filters0.45 µm, PTFE or Nylon

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the purity analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (DAD/PDA)
Injection Volume 10 µL
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0

Protocol: Step-by-Step Methodology

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly and degas.

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 5-(benzyloxy)-1H-indole-3-carbonitrile Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with DMSO.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask. Dilute to volume with a 50:50 mixture of Acetonitrile and Water. Mix well.

  • Test Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in a minimal amount of DMSO (e.g., 5 mL) and then dilute to volume with a 50:50 mixture of Acetonitrile and Water. Mix well.

  • Filtration: Filter the final Working Standard and Test Sample solutions through a 0.45 µm syringe filter into HPLC vials before analysis.

System Suitability Testing (SST)

Before analyzing any samples, the system's readiness must be confirmed. This is a core principle of a self-validating protocol.

  • Equilibrate the HPLC system with the initial mobile phase conditions (40% B) for at least 20 minutes or until a stable baseline is achieved.

  • Inject the Working Standard Solution five times consecutively.

  • Evaluate the results against the criteria in the table below. The system is deemed suitable for analysis only if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good chromatographic conditions.
Theoretical Plates (N) > 2000Measures column efficiency and performance.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.
%RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pump and mobile phase delivery.
HPLC Analysis Workflow

The overall workflow from preparation to final report is visualized below.

HPLC_Workflow prep prep hplc hplc data data qc qc report report A Mobile Phase Preparation C System Equilibration A->C B Standard & Sample Preparation D System Suitability Test (SST) (5x Standard Injections) B->D C->D E SST Pass/Fail Check D->E F Inject Blank (Diluent) & Test Samples E->F Pass J Troubleshoot System E->J Fail G Data Acquisition (Chromatogram) F->G H Peak Integration & Purity Calculation G->H I Generate Final Report H->I

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation Strategy (per ICH Q2(R2))

To ensure the developed method is suitable for its intended purpose, a validation study must be performed.[9] The objective of validation is to demonstrate fitness-for-purpose through a series of defined experiments.[10][11][12]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak purity index > 0.995 (from DAD). No co-elution at the analyte's retention time in placebo or forced degradation samples.
Linearity To show that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy To determine the closeness of the test results to the true value. Assessed by spiking a known amount of analyte into a placebo.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision Repeatability (Intra-assay): The precision under the same operating conditions over a short interval.%RSD ≤ 2.0% for six replicate sample preparations.
Intermediate Precision: The precision within the same lab but on different days, with different analysts, or on different equipment.%RSD ≤ 2.0% between the two sets of data.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (%RSD) and accuracy within acceptable limits.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must be met. The effect on results should be minimal.

Data Analysis and Interpretation

Purity is calculated using the area percent method, which assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

Calculation: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Any peak with an area less than the reporting threshold (typically the area at the LOQ concentration) should be disregarded.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Column degradation; inappropriate mobile phase pH.Replace the column; ensure formic acid concentration is correct (0.1%).
Poor Resolution Loss of column efficiency; inappropriate gradient.Flush or replace the column; adjust the gradient slope to be shallower.
Baseline Drift Column not equilibrated; mobile phase contamination.Increase equilibration time; prepare fresh mobile phase.
Ghost Peaks Contamination in autosampler or carryover.Run blank injections; clean the injection port and needle.

Conclusion

The reverse-phase HPLC method described in this application note is specific, precise, and accurate for determining the purity of 5-(benzyloxy)-1H-indole-3-carbonitrile. The use of a C18 column with a formic acid-modified water/acetonitrile gradient provides excellent separation of the main peak from potential impurities. The protocol, including system suitability tests and a clear validation strategy based on ICH guidelines, ensures reliable and trustworthy results for quality control and drug development applications.

References

  • Global Substance Registration System (GSRS). 5-BENZYLOXYINDOLE. [Link]

  • Li, Y., et al. (2020). Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five. Computational Molecular Bioscience. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
  • Silva, N. C., et al. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • Kumar, A., et al. (2021). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023). [Link]

  • Le, T. D., & Collet, G. D. (1993). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14624, 5-(Benzyloxy)indole. [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • Cichocki, A. (2024). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]

  • Pharmaguideline. Steps for HPLC Method Development. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022). [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. (2023). [Link]

  • Patalinghug, M. E., et al. (2017). Substrate Orientation and Specificity in Xanthine Oxidase: Crystal Structures of the Enzyme in Complex with Indole-3-Acetaldehyde and Guanine. Biochemistry. [Link]

  • Lin, Y. H., et al. (2015). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. (2024). [Link]

  • Zhao, Y., et al. (2014). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 259191, 5-Methoxy-1H-indole-3-carboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22180707, 5-benzyloxy-2-amino-1H-indole-3-carbonitrile. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22617830, 7-(benzyloxy)-1H-indole-3-carbonitrile. [Link]

Sources

Application Note & Protocol: A Scalable Two-Step Synthesis of 5-(Benzyloxy)-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven guide for the large-scale synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile, a key intermediate in pharmaceutical research and drug development. The protocol details a robust and scalable two-step synthetic pathway commencing from commercially available 5-(benzyloxy)-1H-indole. The synthesis involves an initial Vilsmeier-Haack formylation to yield the intermediate aldehyde, followed by a one-pot conversion to the target nitrile. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step procedures, and critical process parameters to ensure reproducibility, high yield, and purity.

Strategic Overview & Rationale

The synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile is efficiently achieved through a two-step sequence that prioritizes scalability, reagent availability, and operational simplicity.

  • Step 1: Vilsmeier-Haack Formylation. The indole scaffold is an electron-rich heterocyclic system, making it highly susceptible to electrophilic substitution. The C3 position is the most nucleophilic and kinetically favored site for such reactions. The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group (-CHO) onto the indole C3 position with exceptional regioselectivity and high conversion rates.[1] The reaction employs the Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2]

  • Step 2: One-Pot Aldehyde to Nitrile Conversion. The transformation of the intermediate 5-(benzyloxy)-1H-indole-3-carbaldehyde to the final carbonitrile product is accomplished via a direct, one-pot reaction with hydroxylamine hydrochloride. This method is advantageous for large-scale operations as it avoids the isolation of the intermediate aldoxime and circumvents the use of harsh or expensive dehydrating agents.[3][4] The reaction proceeds by forming the aldoxime, which then undergoes dehydration under the reaction conditions to yield the thermodynamically stable nitrile.[5]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: One-Pot Nitrile Formation Start 5-(Benzyloxy)-1H-indole Reagent1 POCl₃, DMF Start->Reagent1 Intermediate 5-(Benzyloxy)-1H-indole-3-carbaldehyde Reagent1->Intermediate Reagent2 NH₂OH·HCl, Formic Acid/H₂O Intermediate->Reagent2 Product 5-(Benzyloxy)-1H-indole-3-carbonitrile Reagent2->Product

Figure 1: Overall synthetic workflow for 5-(benzyloxy)-1H-indole-3-carbonitrile.

Detailed Experimental Protocols

Part A: Synthesis of 5-(Benzyloxy)-1H-indole-3-carbaldehyde

This procedure is adapted from the well-established Vilsmeier-Haack formylation of indoles.[6]

2.1. Mechanism Insight: The Vilsmeier-Haack Reaction

The reaction begins with the activation of DMF by POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich indole C3 position then attacks this reagent. Subsequent elimination and hydrolysis during aqueous workup yield the final aldehyde product.

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole 5-Benzyloxyindole Indole->Iminium_Intermediate Electrophilic Attack Product Indole-3-carbaldehyde Iminium_Intermediate->Product Hydrolysis Aqueous Workup (H₂O) Hydrolysis->Product

Sources

Application Note & Protocol: High-Purity Recrystallization of 5-(benzyloxy)-1H-indole-3-carbonitrile from Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Objective: This document provides a comprehensive guide to the recrystallization of 5-(benzyloxy)-1H-indole-3-carbonitrile from ethanol. The protocol is designed to maximize purity and yield, grounded in the fundamental principles of crystallization science. We will explore the theoretical underpinnings, practical execution, and critical parameters that govern the successful isolation of this key indole intermediate.

Foundational Principles: The Science of Recrystallization

Recrystallization is a paramount technique for the purification of solid organic compounds.[1][2] The core principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3][4] An ideal recrystallization solvent will exhibit high solubility for the target compound at its boiling point and significantly lower solubility at cooler temperatures.[5] This temperature-dependent solubility gradient is the driving force for the purification process. As a hot, saturated solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurity molecules.[3][6]

The choice of ethanol for the recrystallization of 5-(benzyloxy)-1H-indole-3-carbonitrile is predicated on the "like dissolves like" principle.[5] The indole core, with its capacity for hydrogen bonding, and the benzyloxy group, with its aromatic character, suggest a moderate polarity. Ethanol, a polar protic solvent, is well-suited to dissolve such a molecule at elevated temperatures.

Physicochemical Profile: 5-(benzyloxy)-1H-indole-3-carbonitrile

Understanding the physicochemical properties of the target compound is crucial for designing an effective recrystallization protocol.

PropertyValue (Computed)Source
Molecular FormulaC₁₆H₁₂N₂O[7]
Molecular Weight248.28 g/mol [7]
XLogP3-AA3.2[7]
Hydrogen Bond Donor Count1[7]
Hydrogen Bond Acceptor Count2[7]

Pre-Protocol Essential: Small-Scale Solubility Determination

Before committing the bulk of your material, it is imperative to conduct a preliminary solubility test. This will inform the appropriate solvent volume and provide an indication of the potential recovery.

Methodology:

  • Place approximately 20-50 mg of the crude 5-(benzyloxy)-1H-indole-3-carbonitrile into a small test tube.

  • Add ethanol dropwise at room temperature, agitating after each addition, until the solid dissolves. Note the volume of solvent required. This provides an estimate of solubility in cold solvent.

  • Take a fresh sample of the crude material and add a small amount of ethanol. Heat the mixture in a water bath to the boiling point of ethanol (~78 °C).

  • Continue to add hot ethanol dropwise until the solid is fully dissolved. Note the total volume of solvent used. This gives an indication of the solubility in hot solvent.

  • Allow the solution to cool to room temperature and then in an ice bath. Observe the formation of crystals. A significant amount of precipitate indicates that ethanol is a suitable solvent.

Detailed Recrystallization Protocol

This protocol is based on the principles of single-solvent recrystallization.

Dissolution of the Solute

The initial step is to dissolve the impure compound in a minimal amount of hot solvent to create a saturated solution.[3]

Procedure:

  • Place the crude 5-(benzyloxy)-1H-indole-3-carbonitrile into an Erlenmeyer flask of an appropriate size. Using a flask that will be no more than half-full is a good safety practice.[8]

  • Add a boiling chip or a magnetic stir bar to the flask to ensure smooth boiling.

  • In a separate flask, heat a volume of ethanol to its boiling point.

  • Add a small portion of the hot ethanol to the flask containing the solid. Swirl the flask to promote dissolution.

  • Heat the mixture on a hot plate, bringing it to a gentle boil. Continue adding hot ethanol incrementally until all of the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to maximize the yield.

Hot Filtration (Optional)

If insoluble impurities are present after the dissolution step, a hot gravity filtration is necessary to remove them.

Procedure:

  • Pre-heat a gravity filtration setup (funnel and receiving flask) with hot ethanol to prevent premature crystallization in the funnel.[9]

  • Place a piece of fluted filter paper in the funnel.

  • Carefully and quickly pour the hot solution through the filter paper into the receiving flask.

  • If crystallization occurs in the funnel, add a small amount of hot ethanol to redissolve the crystals and wash them through.[2]

Crystallization

The formation of pure crystals is achieved by slowly cooling the hot, saturated solution.[2] Slow cooling is critical for the formation of large, well-defined crystals, which are less likely to trap impurities.[2][10]

Procedure:

  • Cover the mouth of the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.[10]

  • Allow the flask to cool undisturbed to room temperature. Rapid cooling should be avoided.

  • Once the flask has reached room temperature, you can further decrease the solubility of the compound by placing the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

Isolation and Washing of Crystals

The purified crystals are separated from the mother liquor, which contains the soluble impurities, by vacuum filtration.

Procedure:

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

  • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor. It is important to use cold solvent to minimize the redissolving of the product.

  • Keep the vacuum on to pull air through the crystals for several minutes to aid in drying.

Drying the Crystals

The final step is to thoroughly dry the purified crystals to remove any residual solvent.

Procedure:

  • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.

Visualizing the Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Ethanol A->B C Insoluble Impurities Present? B->C D Perform Hot Gravity Filtration C->D Yes E Hot Saturated Solution C->E No D->E F Slow Cooling to Room Temp E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Ethanol H->I J Dry Under Vacuum I->J K Pure Crystals J->K

Caption: Experimental workflow for the recrystallization of 5-(benzyloxy)-1H-indole-3-carbonitrile.

Safety Considerations

  • Ethanol is a flammable solvent. [11] All heating should be performed using a steam bath or a heating mantle in a well-ventilated fume hood. Avoid open flames.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[8]

  • Hot Glassware: Handle hot flasks and funnels with appropriate clamps or tongs.[8]

  • Bumping: Use boiling chips or a stir bar to prevent bumping of the solvent during heating.[11]

  • Waste Disposal: Dispose of the filtrate and any waste solvent in the appropriate organic waste container.

Troubleshooting Common Issues

  • Oiling Out: If the compound comes out of solution as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. To remedy this, reheat the solution to dissolve the oil and add a small amount of additional hot solvent to lower the saturation point.[9]

  • No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used. The solution can be concentrated by boiling off some of the solvent. Alternatively, crystal formation can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

  • Premature Crystallization during Hot Filtration: This occurs when the solution cools too quickly in the funnel. Ensure the filtration apparatus is adequately pre-heated and use a slight excess of hot solvent.[9]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Xavier University of Louisiana. (2022, March 16). Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Benzyloxy)indole. Retrieved from [Link]

  • HiTo. (2025, April 13). How to Achieve Perfect Recrystallization in Your Continuous Annealing Line. Retrieved from [Link]

  • Dr. Nerz. (n.d.). EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, February 7). Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five. Retrieved from [Link]

  • PubChem. (n.d.). 5-benzyloxy-2-amino-1H-indole-3-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Indole. Retrieved from [Link]

  • PubChem. (n.d.). 7-(benzyloxy)-1H-indole-3-carbonitrile. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-(Benzyloxy)-1H-indole-3-carbaldehyde. Retrieved from [Link]

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile, a valuable building block in medicinal chemistry and drug development, starting from the commercially available 5-hydroxyindole. The described synthetic pathway is a robust two-stage process involving an initial protection of the phenolic hydroxyl group via Williamson ether synthesis, followed by a Vilsmeier-Haack formylation and subsequent conversion of the resulting aldehyde to the target nitrile. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and practical advice to ensure successful synthesis and high purity of the final compound.

Introduction and Synthetic Strategy

The indole nucleus is a privileged scaffold in numerous pharmacologically active compounds. Specifically, functionalization at the C3 and C5 positions provides access to a diverse chemical space for modulating biological activity. 5-(benzyloxy)-1H-indole-3-carbonitrile serves as a key intermediate for various therapeutic agents due to the versatile reactivity of the nitrile group and the utility of the benzyl ether as a stable, yet cleavable, protecting group.

The synthetic approach detailed herein is designed for efficiency and reliability. It circumvents the challenges of direct C-H cyanation by employing a classical and high-yielding formylation-cyanation sequence.

The overall transformation proceeds in two primary stages:

  • Stage 1: O-Benzylation. The phenolic hydroxyl group of 5-hydroxyindole is protected as a benzyl ether. This is crucial to prevent side reactions in the subsequent electrophilic substitution step, as the unprotected hydroxyl group would otherwise interfere with the Vilsmeier-Haack reagent.

  • Stage 2: C3-Functionalization. The C3 position of the protected 5-benzyloxyindole is first formylated to yield 5-(benzyloxy)-1H-indole-3-carbaldehyde. This aldehyde is then converted to the final 5-(benzyloxy)-1H-indole-3-carbonitrile.

The complete synthetic workflow is illustrated below.

G cluster_0 Overall Synthetic Workflow A 5-Hydroxyindole (Starting Material) B Stage 1: O-Benzylation A->B NaH, BnBr DMF C 5-(Benzyloxy)-1H-indole (Intermediate 1) B->C D Stage 2a: Vilsmeier-Haack Formylation C->D POCl₃, DMF E 5-(Benzyloxy)-1H-indole-3-carbaldehyde (Intermediate 2) D->E F Stage 2b: Aldehyde to Nitrile Conversion E->F 1. NH₂OH·HCl 2. Ac₂O G 5-(Benzyloxy)-1H-indole-3-carbonitrile (Final Product) F->G

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Synthesis of 5-(Benzyloxy)-1H-indole

Mechanistic Rationale

This step employs the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers.[1] The mechanism involves the deprotonation of the acidic phenolic hydroxyl group of 5-hydroxyindole by a strong base, typically sodium hydride (NaH), to form a sodium phenoxide intermediate. This highly nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide (BnBr) in an SN2 reaction, displacing the bromide and forming the desired benzyl ether.

Causality of Experimental Choices:

  • Base (NaH): Sodium hydride is a powerful, non-nucleophilic base that ensures complete and irreversible deprotonation of the phenol, driving the reaction to completion. Its use necessitates an anhydrous solvent and an inert atmosphere to prevent quenching by water or reaction with oxygen.

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide is an ideal polar aprotic solvent for this reaction. It readily dissolves the reactants and the intermediate phenoxide salt while promoting the SN2 mechanism.

  • Temperature: The initial addition of NaH is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation is gently warmed to room temperature to ensure a reasonable reaction rate.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5-Hydroxyindole≥98%Standard Vendor
Sodium Hydride (NaH)60% dispersion in oilStandard VendorCaution: Highly flammable solid
Benzyl Bromide (BnBr)≥98%Standard VendorCaution: Lachrymator and toxic
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard Vendor
Ethyl AcetateACS GradeStandard VendorFor extraction and chromatography
HexanesACS GradeStandard VendorFor chromatography
Saturated NaCl solutionLab PreparedBrine
Anhydrous Sodium SulfateGranularStandard VendorFor drying
Round-bottom flaskVarious sizesFlame-dried before use
Magnetic stirrer & stir bar
Septa and Argon balloonTo maintain an inert atmosphere
TLC platesSilica gel 60 F₂₅₄Standard Vendor
Detailed Experimental Protocol
  • Preparation: Under an argon atmosphere, add 5-hydroxyindole (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of 5-hydroxyindole) via syringe and stir until the solid is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, during which it may become a thick slurry.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water until gas evolution ceases.

  • Extraction: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-(benzyloxy)-1H-indole as a white to pale-yellow solid.

Stage 2: Synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile

This stage is performed in two sequential steps: formylation followed by conversion of the aldehyde to the nitrile.

Step 2a: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[2][3] The reaction first involves the formation of the electrophilic Vilsmeier reagent, chloroiminium cation, from the reaction of a tertiary amide (DMF) with phosphorus oxychloride (POCl₃). The electron-rich indole ring of 5-(benzyloxy)-1H-indole then attacks this electrophile, preferentially at the C3 position due to its highest electron density, forming a cationic intermediate. Subsequent hydrolysis during aqueous work-up yields the 3-formylindole product.

G cluster_1 Vilsmeier-Haack Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Cationic Intermediate Vilsmeier->Intermediate Electrophilic Attack at C3 Indole 5-Benzyloxyindole (Nucleophile) Indole->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product 5-(Benzyloxy)-1H-indole-3-carbaldehyde Hydrolysis->Product

Caption: Key steps in the Vilsmeier-Haack formylation of indole.

  • Reagent Preparation: In a flame-dried flask under argon, cool anhydrous DMF (5.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring. Caution: This reaction is exothermic. The Vilsmeier reagent will form as a solid or thick oil. Stir for 30 minutes at 0 °C.

  • Reaction: Dissolve 5-(benzyloxy)-1H-indole (1.0 eq) in a separate portion of anhydrous DMF and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, warm the reaction mixture to 35-40 °C and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully pour it onto a stirred mixture of crushed ice and water.

  • Neutralization: Basify the aqueous solution by the slow addition of a saturated sodium hydroxide solution until pH 8-9 is reached. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water. The crude 5-(benzyloxy)-1H-indole-3-carbaldehyde can be dried and used in the next step or purified further by recrystallization from ethanol/water.

Step 2b: Conversion of Aldehyde to Nitrile

The conversion of an aldehyde to a nitrile is a common two-step, one-pot transformation.[4] First, the aldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form an aldoxime intermediate. Second, this aldoxime is dehydrated to the corresponding nitrile. Acetic anhydride is a classic and effective dehydrating agent for this purpose, proceeding through an acetylated oxime intermediate which then eliminates acetic acid to form the nitrile.

  • Oxime Formation: To a flask containing the crude 5-(benzyloxy)-1H-indole-3-carbaldehyde (1.0 eq), add ethanol, followed by hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

  • Heating: Heat the mixture to reflux (approx. 80 °C) and stir for 1 hour. The formation of the oxime can be monitored by TLC.

  • Dehydration: Cool the mixture slightly and add acetic anhydride (3.0 eq) dropwise. Heat the mixture back to reflux and maintain for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring. The product will precipitate out of solution.

  • Isolation: Collect the solid by vacuum filtration, washing extensively with water to remove any remaining acetic acid and pyridine salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel to yield the final product, 5-(benzyloxy)-1H-indole-3-carbonitrile, as a pure solid.

Characterization and Data

The final product should be characterized to confirm its identity and purity. Below are typical analytical data for 5-(benzyloxy)-1H-indole-3-carbonitrile.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Yield 60-75% over two steps from 5-benzyloxyindole
Melting Point ~180-185 °C
¹H NMR (DMSO-d₆)δ (ppm): 12.3 (s, 1H, NH), 8.2 (s, 1H, H2), 7.5-7.3 (m, 6H, Ar-H & H4), 7.2 (d, 1H, H7), 7.0 (dd, 1H, H6), 5.1 (s, 2H, -OCH₂-)
¹³C NMR (DMSO-d₆)δ (ppm): 137.1, 135.5, 134.5, 131.7, 129.2, 128.8, 128.2, 126.8, 115.8, 115.4, 113.5, 103.1, 86.0, 70.5
IR (KBr) ν (cm⁻¹): ~3280 (N-H stretch), ~2220 (C≡N stretch), ~1240 (C-O stretch)
HRMS (ESI) m/z: Calculated for C₁₆H₁₂N₂O [M+H]⁺, found value should be within ± 5 ppm.

Safety and Handling

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle only in an inert, dry atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Benzyl Bromide (BnBr): Is a lachrymator and is toxic. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves and appropriate PPE.

  • Solvents (DMF, Acetonitrile): Are irritants and can be absorbed through the skin. Use in a well-ventilated area and wear appropriate gloves.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • Regioselective C5-H Direct Iodination of Indoles.Supporting Information.
  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes.National Institutes of Health.
  • In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water.RSC Publishing.
  • Nitrile synthesis by oxidation, rearrangement, dehydration.Organic Chemistry Portal.
  • Process for the preparation of 1H-indole-5-carbonitrile.Technical Disclosure Commons.
  • Benzylation of hydroxyl groups by Williamson reaction.Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf.
  • Site-Selective Electrochemical C–H Cyanation of Indoles.Organic Letters.
  • Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium.Chemical Communications (RSC Publishing).
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.ResearchGate.
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide.Benchchem.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.Organic Syntheses.
  • Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation via Vilsmeier-Haack Reaction.SciELO.

Sources

Troubleshooting & Optimization

Avoiding side reactions in the synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(Benzyloxy)-1H-indole-3-carbonitrile

Welcome to the technical support guide for the synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Instead of a rigid protocol, this guide uses a troubleshooting and FAQ format to directly address common side reactions and yield issues, providing explanations grounded in reaction mechanisms and offering field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Vilsmeier-Haack formylation of 5-benzyloxyindole is resulting in a low yield and a complex mixture of byproducts. What is happening and how can I fix it?

This is a very common issue. The Vilsmeier-Haack reaction, while powerful for formylating electron-rich heterocycles like indoles, is sensitive to reaction conditions and can lead to several side products if not properly controlled.[1][2]

Root Cause Analysis:

  • Polymerization/Trimerization: The core issue often stems from the high reactivity of the indole nucleus under the acidic conditions of the reaction. The intermediate formed after the initial electrophilic attack at the C3 position can be attacked by another molecule of 5-benzyloxyindole before it can be hydrolyzed to the final aldehyde. This leads to the formation of di-indolyl and tri-indolyl methanes and other polymeric materials, which often present as an intractable tar-like substance.[3][4]

  • Degradation of Starting Material: Prolonged exposure to the strong acidic environment generated by phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can cause degradation of the acid-sensitive indole ring.[4]

  • Incomplete Reaction: Insufficient activation of the DMF or temperatures that are too low can lead to incomplete conversion, leaving significant amounts of starting material.

Troubleshooting Protocol:

  • Control the Temperature: This is the most critical parameter. The Vilsmeier reagent should be pre-formed at a low temperature (0-5 °C) before the dropwise addition of the 5-benzyloxyindole solution. After the addition is complete, allow the reaction to warm slowly to room temperature. Avoid high temperatures, which accelerate side reactions.

  • Optimize Stoichiometry: Use only a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess increases the acidity and the concentration of the reactive electrophile, promoting polymerization.

  • Dilution and Solvent Choice: Running the reaction at a higher dilution can disfavor the bimolecular side reactions that lead to polymers. While DMF is the reagent, using a co-solvent like dichloromethane (DCM) can be effective.

  • Quenching Procedure: The reaction must be quenched carefully by pouring it onto a mixture of ice and a base, such as sodium hydroxide or sodium acetate solution, to neutralize the acid and hydrolyze the intermediate to the aldehyde. A vigorous quench helps to minimize the lifetime of the reactive intermediate.

Workflow: Vilsmeier-Haack Formylation and Key Side Reaction

G cluster_main Desired Pathway cluster_side Side Reaction Pathway A 5-Benzyloxyindole C C3-Iminium Intermediate A->C Electrophilic Attack at C3 B Vilsmeier Reagent (POCl3 + DMF) E 5-Benzyloxy-1H-indole- 3-carbaldehyde C->E Workup S1 C3-Iminium Intermediate D Hydrolysis (H2O, Base) S3 Dimeric Intermediate S1->S3 Nucleophilic Attack S2 Another molecule of 5-Benzyloxyindole S4 Further Polymerization S3->S4 G start Problem: Low C3 Selectivity (N1 side products observed) q1 Is the reaction an electrophilic substitution (e.g., Vilsmeier-Haack)? start->q1 q2 Are you using a strong base (e.g., NaH, LDA)? q1->q2 No sol1 Ensure no unnecessary base is present. Indole is nucleophilic enough. Control temperature strictly (0 °C). q1->sol1 Yes q2->sol1 No sol2 This is generating the indolide anion, which is reactive at N1. Avoid strong bases if possible. q2->sol2 Yes sol3 If base is required, switch to a less polar solvent to favor C3 attack. Consider N-protection as the most robust solution. sol2->sol3

Caption: Decision tree for troubleshooting poor regioselectivity.

Question 4: The 5-benzyloxy group seems unstable and I'm isolating 5-hydroxyindole byproducts. How can I prevent premature debenzylation?

The benzyl ether is a robust protecting group, but it is susceptible to cleavage under certain reductive conditions, particularly catalytic hydrogenation. [5] Root Cause Analysis:

  • Catalytic Hydrogenolysis: This is the most common cause of unintentional debenzylation. If any step in your synthesis uses a palladium, platinum, or nickel catalyst with a hydrogen source (H₂ gas, formic acid, ammonium formate, etc.), you will likely cleave the benzyl ether. [6][7]The product of this cleavage is 5-hydroxyindole and toluene.

  • Strong Lewis or Protic Acids: While less common, very strong Lewis acids or extended heating in strong protic acids can also facilitate benzyl ether cleavage.

Troubleshooting Protocol:

  • Audit Your Reagents: Scrupulously avoid any reagents associated with catalytic hydrogenation throughout the synthesis sequence. This is the most critical preventative measure.

  • Choose Alternative Reduction Methods: If a reduction is necessary for another part of the molecule, select a method that is chemoselective and does not affect benzyl ethers. For example, use sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) for reducing carbonyls or nitriles, as these will not cleave the benzyl ether.

  • Purification Considerations: Be aware that some debenzylated impurities may have very different polarity from your desired product, potentially complicating chromatography. A mild basic wash (e.g., with aqueous sodium bicarbonate) during workup can help remove the phenolic 5-hydroxyindole byproduct.

Table 2: Benzyl Ether Compatibility with Common Reagents

Reagent ClassSpecific ExamplesCompatibility with Benzyl Ether
Catalytic Hydrogenation H₂, Pd/C; H₂, PtO₂; NH₄HCO₂, Pd/CNO (Causes rapid cleavage) [8][9]
Hydride Reductants LiAlH₄, NaBH₄, DIBAL-HYES (Generally very stable)
Strong Protic Acids Conc. H₂SO₄, HBr (hot)LIMITED (Can cleave at high temp)
Lewis Acids BBr₃, AlCl₃NO (BBr₃ is a classic debenzylating agent)
Bases NaOH, K₂CO₃, NaHYES (Very stable)
Oxidizing Agents PCC, KMnO₄, O₃YES (Generally stable, though benzylic C can be oxidized under harsh conditions)

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 5-Benzyloxyindole
  • In a flame-dried, three-neck flask under a nitrogen atmosphere, cool a solution of anhydrous DMF (1.5 eq.) in anhydrous DCM (approx. 0.2 M) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via syringe, keeping the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.

  • Dissolve 5-benzyloxyindole (1.0 eq.) in anhydrous DCM and add it dropwise to the cold Vilsmeier reagent solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and 2 M NaOH solution, ensuring the final pH is > 9.

  • Continue stirring for 1 hour, then separate the layers. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 5-(benzyloxy)-1H-indole-3-carbaldehyde, which can be purified by recrystallization or column chromatography.

Protocol 2: Two-Step Conversion of Aldehyde to Nitrile
  • Oxime Formation: To a solution of the aldehyde (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and pyridine (2.0 eq.). Heat the mixture to reflux and stir for 2-3 hours. Cool to room temperature and concentrate the solvent. Add water to precipitate the crude oxime, filter, and wash with cold water. Dry the solid under vacuum.

  • Dehydration: In a flask equipped with a reflux condenser, add the crude oxime and acetic anhydride (5-10 eq.). Heat the mixture to reflux (approx. 140 °C) for 1-2 hours. Cool the reaction mixture and carefully pour it onto ice water. Stir until the excess acetic anhydride is hydrolyzed. The product will precipitate. Filter the solid, wash thoroughly with water and then with a saturated sodium bicarbonate solution to remove acetic acid. Dry the solid to yield 5-(benzyloxy)-1H-indole-3-carbonitrile.

References

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.).
  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. (n.d.).
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.).
  • (PDF) 5-Benzyloxy-3-methyl-1-tosyl-1H-indole - ResearchGate. (n.d.).
  • RECENT ADVANCES IN CYANATION REACTIONS. (n.d.).
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF - ResearchGate. (n.d.).
  • Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. (n.d.).
  • Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Vilsmeier–Haack reaction of indole - YouTube. (n.d.). Retrieved January 26, 2026, from [Link]

  • Benzyl Protection - Common Organic Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? | ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]

  • synthesis & cleavage of benzyl ethers - YouTube. (n.d.). Retrieved January 26, 2026, from [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]

  • 4-benzyloxyindole - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

  • A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. (n.d.). Retrieved January 26, 2026, from [Link]

  • Catalytic Transfer Hydrodebenzylation with Low Palladium Loading - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved January 26, 2026, from [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Retrieved January 26, 2026, from [Link] 1996 May 469-471.pdf

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 26, 2026, from [Link]

  • Benzyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to identify, mitigate, and resolve common challenges encountered during this multi-step synthesis, ensuring the integrity and purity of your final product.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each entry details the potential causes and provides actionable, step-by-step protocols for resolution.

Q1: Why is the yield of my 5-(benzyloxy)-1H-indole-3-carbonitrile unexpectedly low after the final cyanation step?

Potential Causes & Solutions:

Low yields in the final step of a multi-step synthesis can be particularly frustrating. The conversion of an intermediate, such as 5-(benzyloxy)-1H-indole-3-carbaldehyde, to the final nitrile product is a critical transformation. Several factors could be contributing to a diminished yield:

  • Incomplete Conversion of the Aldehyde: The reaction converting the aldehyde to the nitrile may not have gone to completion. This is a common issue.

  • Side Reactions of the Aldehyde: The starting aldehyde is susceptible to side reactions under the conditions used for cyanation.

  • Product Degradation: The final nitrile product might be unstable under the reaction or work-up conditions.

Troubleshooting Protocol:

  • Reaction Monitoring:

    • Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.

    • Take aliquots from the reaction mixture at regular intervals to determine the point of maximum conversion and to check for the formation of byproducts.

  • Reagent Purity and Stoichiometry:

    • Ensure the purity of your cyanating agent (e.g., sodium cyanide, trimethylsilyl cyanide). Impurities can interfere with the reaction.

    • Verify the stoichiometry of all reagents. An excess of a particular reagent may lead to side reactions.

  • Optimization of Reaction Conditions:

    • Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the conversion rate. However, be cautious as higher temperatures can also promote side reactions and degradation.

    • Solvent: The choice of solvent can significantly impact the reaction. Ensure you are using a solvent in which all reactants are soluble and that is inert to the reaction conditions.[1]

    • pH Control: For reactions involving cyanide, maintaining the appropriate pH is crucial to prevent the formation of hydrogen cyanide gas and to ensure the nucleophilicity of the cyanide ion.

  • Work-up Procedure:

    • Aqueous work-up conditions should be carefully controlled. If the reaction is quenched with water, ensure the pH is appropriate to avoid hydrolysis of the nitrile back to the amide or carboxylic acid.

    • Minimize the exposure of the product to strongly acidic or basic conditions during extraction and purification.

Q2: My final product shows an impurity with a similar retention time to the starting material in HPLC analysis. What could it be?

Potential Impurity & Causality:

An impurity with a similar polarity to your starting material, 5-benzyloxyindole, is often observed. A likely candidate is the N-benzylated isomer, 1-benzyl-5-(benzyloxy)-1H-indole .

The indole nitrogen is nucleophilic and can compete with the desired C3-functionalization, especially if the reaction conditions are not optimized.[2][3] This is particularly relevant if you are performing a one-pot synthesis or if there are residual benzylating agents present from the synthesis of the starting material.

Identification and Mitigation Strategy:

  • Spectroscopic Analysis:

    • ¹H NMR: The presence of a second benzylic CH₂ signal, in addition to the one from the 5-benzyloxy group, is a strong indicator of N-benzylation.

    • Mass Spectrometry: The N-benzylated impurity will have the same mass as a C-benzylated isomer, but its fragmentation pattern may differ.

  • Chromatographic Separation:

    • Optimize your HPLC method to improve the resolution between the desired product and the N-benzylated impurity. This may involve adjusting the mobile phase composition or using a different column.

  • Preventative Measures:

    • Protection of Indole Nitrogen: If N-benzylation is a persistent issue, consider protecting the indole nitrogen with a suitable protecting group (e.g., tosyl, BOC) before carrying out further functionalization. The protecting group can be removed in a subsequent step.

    • Control of Reaction Conditions: Use of a non-polar solvent and a bulky base can sometimes favor C-alkylation over N-alkylation.

Q3: I am observing a significant amount of 5-hydroxy-1H-indole-3-carbonitrile in my final product. What is the cause and how can I prevent it?

Root Cause Analysis:

The presence of 5-hydroxy-1H-indole-3-carbonitrile is a clear indication of debenzylation , the cleavage of the benzyl ether protecting group. The benzyloxy group is generally stable, but it can be cleaved under certain conditions.

  • Acidic Conditions: Strong acids can catalyze the cleavage of benzyl ethers.[4] This is particularly relevant during the Vilsmeier-Haack reaction, which is performed under acidic conditions, or during an acidic work-up.

  • Hydrogenolysis: If you are using any catalytic hydrogenation steps in your synthesis (for example, to reduce a nitro group), the benzyl ether is highly susceptible to cleavage. Palladium on carbon (Pd/C) is a very effective catalyst for this transformation.[5]

Preventative and Remedial Actions:

  • Avoid Strong Acids:

    • If possible, use milder conditions for your reactions.

    • During work-up, neutralize any acidic solutions promptly and avoid prolonged exposure.

  • Alternative Deprotection-Compatible Synthesis:

    • If a reduction step is necessary, consider using a reducing agent that does not affect the benzyloxy group, such as tin(II) chloride or sodium dithionite for nitro group reductions.

  • Purification:

    • The debenzylated impurity is significantly more polar than the desired product. It can usually be effectively removed by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile via the Vilsmeier-Haack route?

The Vilsmeier-Haack reaction is a popular method for introducing a formyl group at the C3 position of indoles, which is then converted to the nitrile.[6] Several impurities can arise from this two-step process.

  • 5-(benzyloxy)-1H-indole-3-carbaldehyde (Unreacted Intermediate): Incomplete conversion of the aldehyde to the nitrile will result in this impurity.

  • 5-(benzyloxy)-1H-indole-3-carboxamide: Partial hydrolysis of the nitrile group during work-up or purification can lead to the formation of the corresponding amide. This can also be a direct byproduct in some nitrile formation reactions.

  • 1-Formyl-5-(benzyloxy)-1H-indole: The Vilsmeier-Haack reagent can sometimes lead to N-formylation, although C3-formylation is generally preferred for indoles.[7]

  • 5-Hydroxy-1H-indole-3-carbonitrile: As discussed in the troubleshooting section, debenzylation can occur under the acidic conditions of the Vilsmeier-Haack reaction.

  • Unreacted 5-Benzyloxyindole: Incomplete formylation will leave the starting material as an impurity.

ImpurityPotential SourceRecommended Analytical Method
5-(benzyloxy)-1H-indole-3-carbaldehydeIncomplete cyanationHPLC-UV, TLC
5-(benzyloxy)-1H-indole-3-carboxamideHydrolysis of nitrileHPLC-UV, LC-MS
1-Formyl-5-(benzyloxy)-1H-indoleSide reaction in Vilsmeier-HaackHPLC-UV, ¹H NMR
5-Hydroxy-1H-indole-3-carbonitrileDebenzylationHPLC-UV, LC-MS
5-BenzyloxyindoleIncomplete formylationHPLC-UV, TLC
If I use a Fischer indole synthesis approach, what impurities should I anticipate?

The Fischer indole synthesis is a powerful tool for constructing the indole ring system.[8] However, it is not without its potential for side reactions.

  • Regioisomers: If an unsymmetrical ketone is used as a starting material, the formation of two different regioisomers is possible. Careful selection of the carbonyl component is crucial.

  • Incomplete Cyclization Products: The reaction proceeds through several intermediates, including a hydrazone and an enamine. Incomplete reaction can lead to the presence of these species in the crude product.

  • Starting Materials: Unreacted 4-(benzyloxy)phenylhydrazine and the carbonyl compound may be present.

  • Products of Side Reactions: The acidic conditions of the Fischer indole synthesis can promote various side reactions, including aldol condensations of the carbonyl starting material or Friedel-Crafts type reactions.[9]

Visualizing the Fischer Indole Synthesis Pathway

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Products 4-(benzyloxy)phenylhydrazine 4-(benzyloxy)phenylhydrazine Hydrazone Hydrazone 4-(benzyloxy)phenylhydrazine->Hydrazone Carbonyl_Compound Carbonyl Compound Carbonyl_Compound->Hydrazone Regioisomer Regioisomeric Impurity Carbonyl_Compound->Regioisomer Unsymmetrical Ketone Enamine Enamine Hydrazone->Enamine Isomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic_Rearrangement Cyclization Cyclization Sigmatropic_Rearrangement->Cyclization Elimination Elimination Cyclization->Elimination Target_Indole 5-(benzyloxy)-1H-indole-3-carbonitrile Elimination->Target_Indole

Caption: Fischer Indole Synthesis Pathway and Potential Regioisomer Formation.

What are the best practices for purifying the final 5-(benzyloxy)-1H-indole-3-carbonitrile product?

Purification is a critical step to ensure the quality of your final compound. A multi-step approach is often the most effective.

  • Crystallization: This is often the most effective method for removing minor impurities and obtaining a highly pure product.

    • Solvent Screening: Experiment with a range of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for indole derivatives include ethanol, ethyl acetate, toluene, and mixtures with hexanes.

  • Column Chromatography: If crystallization is not effective or if there are significant amounts of impurities with similar polarity, column chromatography is the preferred method.

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of indole derivatives.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Post-Purification Analysis:

    • After purification, it is essential to analyze the product to confirm its identity and purity.

    • HPLC-UV: This is an excellent method for assessing purity.[10] A typical method might use a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., around 280 nm).

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry: To confirm the molecular weight.

Impurity Troubleshooting Workflow

Troubleshooting_Workflow Start Impurity Detected Characterize Characterize Impurity (HPLC-MS, NMR) Start->Characterize Identify_Source Identify Potential Source (Starting Material, Side Reaction, Degradation) Characterize->Identify_Source Optimize_Reaction Optimize Reaction Conditions (Temperature, Reagents, Solvent) Identify_Source->Optimize_Reaction Modify_Workup Modify Work-up/ Purification Identify_Source->Modify_Workup Implement_Changes Implement Changes in Subsequent Batches Optimize_Reaction->Implement_Changes Modify_Workup->Implement_Changes Re-analyze Re-analyze Product Purity Implement_Changes->Re-analyze Pass Purity Specification Met Re-analyze->Pass Fail Purity Specification Not Met Re-analyze->Fail Iterate Optimization Fail->Characterize

Caption: A systematic workflow for troubleshooting impurities in synthesis.

References

  • Magesh, S., et al. (2004). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 43B(1), 180-183.
  • Patil, S. B., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(1), 75-84.
  • Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its synthetic applications. International Journal of Organic Chemistry, 3(3), 187-193.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(48), 8463-8465.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Chemistry Student. (2020, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. [Link]

  • RSC Publishing. (n.d.). Easy access to 5-cyanotriazoles via Pd-catalyzed cyanation of 5-iodotriazoles. Organic & Biomolecular Chemistry.
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
  • ResearchGate. (n.d.). N-Benzylation of indoles Reaction conditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Protecting Groups. Retrieved from [Link]

  • Sharma, S., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12946-12953.
  • Li, Y., et al. (2019). A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium. BMC Chemistry, 13(1), 79.
  • Pagliaro, M., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
  • Zhang, Z., & Chen, P. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1023-1027.
  • Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • ResearchGate. (n.d.). HPLC-ED/UV with Solid Phase Extraction for the Determination of 5-Hydroxyindole-3-acetic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Site-Selective Electrochemical C-H Cyanation of Indoles. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-benzylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Seffinga, J. C., et al. (2018). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic letters, 20(24), 7941–7945.
  • Jagriti Sharma. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
  • SciSpace. (n.d.). HPLC-UV method approach for the analysis and impurity profiling of Captopril. Retrieved from [Link]

  • Wang, J., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. Organic Letters, 20(21), 6965-6969.
  • Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
  • ResearchGate. (n.d.). A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium. Retrieved from [Link]

  • SciSpace. (n.d.). Tandem Hydroformylation/Fischer Indole Synthesis. Retrieved from [Link]

  • Al-Azzam, K. M., et al. (2023). Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. Pharmaceuticals, 16(2), 248.
  • The Journal of Organic Chemistry. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved from [Link]

  • Choshi, S., et al. (2001). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 55(1), 127-130.
  • The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

Sources

Technical Support Center: Optimization of 5-(Benzyloxy)-1H-indole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity. This molecule is a critical building block in medicinal chemistry, and its efficient synthesis is paramount. We will delve into the causality behind experimental choices, providing a framework for rational problem-solving.

Introduction: The Synthetic Challenge

The introduction of a carbonitrile group at the C3 position of the indole nucleus is a common synthetic challenge. The C3 position is highly nucleophilic and prone to electrophilic substitution, but direct cyanation can be problematic. A robust and widely adopted strategy involves a two-step sequence: C3-formylation via the Vilsmeier-Haack reaction, followed by conversion of the resulting aldehyde to the nitrile. This guide will focus primarily on optimizing this reliable pathway while also addressing questions about alternative direct cyanation methods.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Q1: My Vilsmeier-Haack formylation of 5-(benzyloxy)-1H-indole is giving a very low yield or failing completely. What's going wrong?

A1: Potential Causes & Troubleshooting Steps:

This is a common issue often related to the quality of the reagents or the reaction conditions. The Vilsmeier reagent, a chloroiminium salt, is highly sensitive to moisture.

  • Cause 1: Inactive Vilsmeier Reagent. The reagent is typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

    • Troubleshooting:

      • Use Fresh, High-Purity Reagents: POCl₃ can hydrolyze over time to phosphoric acid and HCl, quenching the reaction. Use a freshly opened bottle or a recently distilled batch of POCl₃. Ensure your DMF is anhydrous.

      • Control the Reagent Formation Temperature: The formation of the Vilsmeier reagent is exothermic. Pre-cool the DMF to 0 °C before slowly adding the POCl₃. A temperature spike can lead to reagent decomposition.[1] Allow the reagent to form completely by stirring at 0 °C for 30-60 minutes before adding the indole substrate.

  • Cause 2: Sub-optimal Reaction Temperature.

    • Troubleshooting: After the addition of 5-(benzyloxy)-1H-indole to the pre-formed Vilsmeier reagent at 0 °C, the reaction may require gentle heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC). If you see no conversion, slowly raise the temperature to 40-60 °C. Overheating can lead to the formation of polymeric tars and decomposition.[2]

  • Cause 3: Ineffective Quenching and Work-up.

    • Troubleshooting: The reaction is typically quenched by pouring the mixture onto ice, followed by hydrolysis of the iminium intermediate by making the solution basic (e.g., with NaOH or Na₂CO₃ solution) until pH > 9. Insufficient hydrolysis will result in low yields of the desired aldehyde. Ensure vigorous stirring during basification to facilitate complete hydrolysis.

Q2: I've successfully synthesized the 5-(benzyloxy)-1H-indole-3-carbaldehyde, but the conversion to the nitrile is inefficient. What are the key parameters to optimize?

A2: Potential Causes & Troubleshooting Steps:

The conversion of the aldehyde to the nitrile is most commonly achieved via an aldoxime intermediate, which is then dehydrated. Each step has critical parameters.

  • Cause 1: Incomplete Oxime Formation. The reaction of the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) requires a base to free the hydroxylamine.

    • Troubleshooting:

      • pH Control: The reaction should be maintained at a slightly basic or neutral pH. Using a base like pyridine or aqueous sodium acetate is common. If the medium is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If it's too basic, the aldehyde might undergo side reactions.

      • Solvent and Temperature: Ethanol or a mixture of ethanol and pyridine is a standard solvent system. Gentle heating (e.g., reflux) can drive the reaction to completion. Monitor by TLC until the aldehyde spot has been consumed.

  • Cause 2: Inefficient Dehydration of the Oxime. This is the most critical step. The choice of dehydrating agent is key.

    • Troubleshooting:

      • Acetic Anhydride (Ac₂O): This is a common and effective reagent. Refluxing the oxime in acetic anhydride often provides the nitrile in good yield. The mechanism involves acetylation of the oxime followed by elimination.

      • Phosphorus Oxychloride (POCl₃): A stronger dehydrating agent, often used with a base like pyridine. This should be done at low temperatures (e.g., 0 °C) as the reaction is highly exothermic.[3]

      • Other Reagents: Other reagents like SOCl₂, Burgess reagent, or even thermal methods can be employed, but Ac₂O is the most common starting point for optimization.

Comparative Table of Dehydrating Agents:

Dehydrating AgentTypical ConditionsProsCons
Acetic AnhydrideReflux, 1-3 hInexpensive, reliableHigh temperatures may not be suitable for sensitive substrates
POCl₃ / Pyridine0 °C to RT, 1-2 hHighly effective, fastHighly reactive, moisture-sensitive, exothermic
SOCl₂Reflux in tolueneEffectiveGenerates HCl and SO₂ gas

Q3: My final product is impure. I see multiple spots on TLC, including one that corresponds to my starting indole.

A3: Potential Causes & Troubleshooting Steps:

  • Cause 1: Incomplete Reactions. As discussed above, if either the formylation or the nitrile formation is incomplete, you will carry over starting materials into the final product.

    • Troubleshooting: Use TLC to monitor each step to completion before proceeding to the next. It is often easier to purify the intermediate aldehyde than to separate the final nitrile from unreacted aldehyde or indole.

  • Cause 2: Side Reactions - Debenzylation. The benzyl ether protecting group can be sensitive to strongly acidic conditions, which can arise if the Vilsmeier-Haack reaction is not properly controlled or during work-up.

    • Troubleshooting:

      • Maintain low temperatures during the Vilsmeier-Haack reaction.

      • Ensure the work-up is performed efficiently and the acidic reaction mixture is not left for extended periods before neutralization.

      • If debenzylation is a persistent issue, consider a more robust protecting group, although this would require re-synthesizing the starting material.

  • Cause 3: Purification Challenges. 5-(benzyloxy)-1H-indole-3-carbonitrile can sometimes be difficult to purify, especially from closely-related impurities.

    • Troubleshooting:

      • Column Chromatography: This is the most effective method. Use a gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity.[4]

      • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be very effective. Test various solvents; ethanol, isopropanol, or ethyl acetate/hexane mixtures are good starting points.

Frequently Asked Questions (FAQs)

Q: What is the most reliable overall synthetic strategy?

A: The two-step Vilsmeier-Haack formylation followed by oxime formation and dehydration is the most established and scalable route. It avoids the use of highly toxic or expensive direct cyanation reagents and is generally high-yielding.

Q: Can I perform a direct C3-cyanation on 5-(benzyloxy)-1H-indole?

A: Yes, modern methods allow for direct C-H cyanation, which can be more atom-economical. However, these often require specific catalysts and conditions that may need significant optimization.

  • Electrochemical Cyanation: This method uses a cyanide source like trimethylsilyl cyanide (TMSCN) and achieves high regioselectivity for the C3 position without transition metals, making it a green alternative.[5][6]

  • Palladium-Catalyzed Cyanation: Ligand-free palladium catalysts can be used to cyanate the C3 position directly, sometimes using unconventional cyanide sources like acetonitrile.[7]

  • Copper-Mediated Cyanation: Copper salts can also promote the C3-cyanation of indoles.[8] These methods are powerful but may have a different substrate scope and require specialized equipment (for electrochemistry) or careful screening of catalysts and ligands.

Q: How should I monitor the progress of my reactions?

A: Thin Layer Chromatography (TLC) is indispensable. Use a silica gel plate and a solvent system like 3:1 or 4:1 Hexane:Ethyl Acetate.

  • Starting Indole: Will have a relatively high Rf.

  • Intermediate Aldehyde: Will be significantly more polar than the starting indole, with a lower Rf.

  • Intermediate Oxime: Will be even more polar, with a very low Rf.

  • Final Nitrile: Will be less polar than the aldehyde and oxime, with an Rf value typically between that of the starting indole and the aldehyde. Stain with potassium permanganate or vanillin solution to visualize the spots.

Q: My final product is a pale yellow/brown oil or solid. How can I decolorize it?

A: Minor color impurities are common. If column chromatography does not yield a white solid, you can try recrystallizing the product from a suitable solvent system with the addition of a small amount of activated charcoal. Dissolve the crude product in the minimum amount of hot solvent, add the charcoal, keep it hot for a few minutes, and then perform a hot filtration through a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize.

Experimental Protocols & Workflows

Workflow Diagram: Synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Conversion to Nitrile cluster_2 Purification Start 5-(benzyloxy)-1H-indole Vilsmeier Vilsmeier Reagent (POCl3 + DMF @ 0°C) Start->Vilsmeier Reaction1 Reaction (0°C to 60°C) Vilsmeier->Reaction1 Workup1 Aqueous Workup (Ice, NaOH) Reaction1->Workup1 Aldehyde Intermediate Aldehyde Workup1->Aldehyde Oxime Oxime Formation (NH2OH.HCl, Pyridine) Aldehyde->Oxime Dehydration Dehydration (e.g., Acetic Anhydride) Oxime->Dehydration Workup2 Aqueous Workup Dehydration->Workup2 Crude Crude Product Workup2->Crude Purify Column Chromatography or Recrystallization Crude->Purify Final Final Product: 5-(benzyloxy)-1H-indole-3-carbonitrile Purify->Final

Caption: Overall workflow from starting material to purified final product.

Protocol 1: Synthesis of 5-(benzyloxy)-1H-indole-3-carbaldehyde
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (5 eq.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 45 minutes. The solution should become a pale yellow, crystalline slurry.

  • Dissolve 5-(benzyloxy)-1H-indole (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to 60 °C for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

  • Basify the aqueous solution by the slow addition of 3 M NaOH solution until the pH is ~10. A precipitate should form.

  • Stir for 1 hour, then collect the solid by vacuum filtration. Wash the solid thoroughly with water.

  • Dry the solid under vacuum to yield the crude 5-(benzyloxy)-1H-indole-3-carbaldehyde, which can be purified by recrystallization from ethanol or used directly in the next step.

Protocol 2: Conversion of Aldehyde to 5-(benzyloxy)-1H-indole-3-carbonitrile
  • In a round-bottom flask, combine the crude 5-(benzyloxy)-1H-indole-3-carbaldehyde (1 eq.), hydroxylamine hydrochloride (1.5 eq.), and ethanol.

  • Add pyridine (2 eq.) and heat the mixture to reflux for 1-2 hours, monitoring by TLC for the disappearance of the aldehyde.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the crude oxime residue, add acetic anhydride (5-10 eq.) and heat to reflux for 2 hours.

  • Cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Stir vigorously for 1 hour to hydrolyze the excess acetic anhydride. A solid product should precipitate.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • The crude nitrile can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Troubleshooting Logic Diagram

G Start Low Yield or Reaction Failure CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC IsSM Is Starting Material the major spot? CheckTLC->IsSM Path 1 IsComplex Is it a complex mixture of many spots? CheckTLC->IsComplex Path 2 IsProduct Is the desired product present but in low concentration? CheckTLC->IsProduct Path 3 CauseSM Cause: Incomplete Reaction - Check reagent quality (POCl3, DMF) - Check reaction temp/time IsSM->CauseSM CauseComplex Cause: Decomposition - Reaction temp too high - Moisture contamination - Debenzylation IsComplex->CauseComplex CauseLowConv Cause: Inefficient Conversion - Sub-optimal conditions - Ineffective work-up/hydrolysis IsProduct->CauseLowConv

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • I. Toshiaki, et al. (1996). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 43(3), 545-548. Available from: [Link]

  • Li, L., et al. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987. Available from: [Link]

  • Patel, R. P., et al. (2011). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole. Google Patents, EP2426105A1.
  • Reddy, T. J., et al. (2017). Regioselective C5−H Direct Iodination of Indoles. Supporting Information.
  • Bouattour, R., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2953. Available from: [Link]

  • Organic Chemistry Portal. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Available from: [Link]

  • Silveira, G. P., et al. (2013). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E, E69, o979. Available from: [Link]

  • Technical Disclosure Commons. (2020). Process for the preparation of 1H-indole-5-carbonitrile. Defensive Publications Series, 19. Available from: [Link]

  • PubChem. 5-benzyloxy-2-amino-1H-indole-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Kumar, A., et al. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 13, 11438-11462. Available from: [Link]

  • Wang, C., et al. (2015). The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source. Organic & Biomolecular Chemistry, 13, 6361-6364. Available from: [Link]

  • Choi, J., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1023-1027. Available from: [Link]

  • da Silva, A. B., et al. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 43(6), 716-731. Available from: [Link]

  • Yan, P., et al. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega, 8(12), 11333–11341. Available from: [Link]

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148. Available from: [Link]

  • Hodge, P., et al. (1975). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Australian Journal of Chemistry, 28(10), 2243-2249. Available from: [Link]

  • da Silva, A. B., et al. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 43(6). Available from: [Link]

  • Wang, C., et al. (2014). Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. Chemical Communications, 50, 13621-13623. Available from: [Link]

  • Matouš, P., et al. (2021). Catalytic Activation of 1-Cyano-3,3-dimethyl-3-(1 H )-1,2-benziodoxole with B(C 6 F 5 ) 3 Enabling the Electrophilic Cyanation of Silyl Enol Ethers. Organic Letters, 23(1), 283-288. Available from: [Link]

  • Goud, B. S., et al. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. ChemistrySelect, 6(1), 101-105. Available from: [Link]

  • Murakami, Y., et al. (1989). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. HETEROCYCLES, 29(4), 695-702. Available from: [Link]

  • Postnikov, P. S., et al. (2020). Easy access to 5-cyanotriazoles via Pd-catalyzed cyanation of 5-iodotriazoles. Organic & Biomolecular Chemistry, 18, 4239-4246. Available from: [Link]

  • Sreelatha, A., & De, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10, 34502-34528. Available from: [Link]

  • Zhang, Z., et al. (2022). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 99, 130-143. Available from: [Link]

  • Sharma, S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4113-4122. Available from: [Link]

  • Shaik, A. B., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 28227-28251. Available from: [Link]

  • CN105646324A. (2016). Preparation method of high-purity indole. Google Patents.

Sources

Technical Support Center: Synthesis of 5-(Benzyloxy)-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your chemical campaigns.

Introduction

The synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile is a multi-step process that, while achievable at the laboratory scale, presents unique challenges when transitioning to pilot plant or industrial production. These challenges often revolve around reaction control, impurity profiles, and the physical properties of the intermediates and final product. This guide provides practical, experience-driven insights to overcome these hurdles, ensuring a robust and scalable synthetic route.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Yield in the Vilsmeier-Haack Cyanation Step

Question: We are experiencing significantly lower than expected yields during the Vilsmeier-Haack cyanation of 5-(benzyloxy)-1H-indole to form the 3-carbonitrile derivative. What are the likely causes and how can we optimize this reaction for a larger scale?

Answer: The Vilsmeier-Haack reaction is a powerful tool for the formylation and subsequent cyanation of electron-rich heterocycles like indoles.[1] However, its efficiency can be compromised by several factors, especially during scale-up.

Root Cause Analysis:

  • Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a formamide derivative (like DMF) and an activating agent (like phosphorus oxychloride, POCl₃). On a larger scale, inefficient mixing or localized temperature fluctuations can lead to incomplete formation of the active electrophile.

  • Degradation of the Indole Substrate: The acidic and often exothermic nature of the Vilsmeier-Haack reaction can lead to the degradation of the sensitive indole nucleus, particularly the benzyloxy protecting group, which can be acid-labile under harsh conditions.

  • Formation of Side Products: Indoles can undergo side reactions under Vilsmeier-Haack conditions, such as the formation of dimers or trimers, which become more pronounced at higher concentrations and temperatures.[1]

  • Hydrolysis of the Intermediate Iminium Salt: The intermediate iminium salt formed after the addition of the Vilsmeier reagent is susceptible to hydrolysis. Inadequate control of moisture during the reaction or workup can lead to the formation of the corresponding aldehyde as a significant byproduct.[1]

Troubleshooting & Optimization Strategies:

Parameter Recommendation for Scale-Up Rationale
Reagent Addition Controlled, subsurface addition of POCl₃ to a solution of 5-(benzyloxy)-1H-indole in DMF at a low temperature (0-5 °C).Minimizes exotherms and ensures efficient formation of the Vilsmeier reagent before significant side reactions can occur.[2]
Temperature Control Maintain a strict temperature profile throughout the reaction. Use a reactor with efficient heat transfer capabilities.Prevents degradation of the starting material and the benzyloxy protecting group. Reduces the rate of side product formation.
Reaction Time Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time.Avoids prolonged exposure to the harsh reaction conditions, which can lead to increased byproduct formation.
Work-up Procedure Quench the reaction by carefully adding the reaction mixture to a well-stirred, chilled aqueous solution of a suitable base (e.g., sodium bicarbonate, sodium hydroxide).Neutralizes the acidic medium and facilitates the conversion of the intermediate iminium salt to the nitrile upon addition of a cyanide source.
Cyanide Source Use a soluble and reactive cyanide source, such as sodium or potassium cyanide, in an aqueous solution for the final conversion.Ensures efficient displacement of the leaving group from the iminium intermediate to form the desired nitrile.

Experimental Protocol: Optimized Vilsmeier-Haack Cyanation

  • To a cooled (0-5 °C) solution of 5-(benzyloxy)-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes), add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by HPLC.

  • In a separate vessel, prepare a solution of sodium cyanide (NaCN, 2.0 eq) in water (5-10 volumes).

  • Carefully add the reaction mixture to the chilled (0-10 °C) NaCN solution with vigorous stirring.

  • Stir the resulting mixture at room temperature for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Problem 2: Impurity Formation and Purification Challenges

Question: Our scaled-up synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile is plagued by a persistent impurity that is difficult to remove by standard crystallization. What is the likely identity of this impurity and what purification strategies can we employ?

Answer: The purification of indole derivatives, especially on a large scale, can be challenging due to the similar polarity of the desired product and common byproducts.

Likely Impurities and Their Origin:

  • 5-(Benzyloxy)-1H-indole-3-carbaldehyde: This is a very common byproduct resulting from the hydrolysis of the intermediate iminium salt during the Vilsmeier-Haack reaction workup.[1] Its polarity is very similar to the nitrile, making separation by simple crystallization difficult.

  • Unreacted 5-(Benzyloxy)-1H-indole: Incomplete conversion will lead to the presence of the starting material in the crude product.

  • De-benzylated Products: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), cleavage of the benzyl ether can occur, leading to 5-hydroxy-1H-indole-3-carbonitrile or other related species.

  • Isomeric Byproducts: While the C3 position of indole is the most nucleophilic and generally favored in electrophilic substitution, minor amounts of substitution at other positions (e.g., C2) can occur, especially with certain substitution patterns on the indole ring.

Advanced Purification Strategies:

Method Description Advantages for Scale-Up
Reactive Extraction If the primary impurity is the aldehyde, it can be selectively reacted with a reagent like sodium bisulfite to form a water-soluble adduct, which can then be removed by aqueous extraction.Highly selective for aldehyde removal. Can be implemented in a standard liquid-liquid extraction setup.
Multi-solvent Crystallization A systematic approach to screen for a solvent system (a primary solvent and an anti-solvent) that provides optimal solubility for the product and minimal solubility for the impurities.Can significantly improve the purity of the final product and is a scalable technique.[3][4]
Slurry Recrystallization Suspending the crude product in a solvent where the product has low solubility but the impurities are more soluble, and stirring for a prolonged period.A simple and effective method for removing more soluble impurities without the need for a full dissolution and recrystallization.
Preparative Chromatography While often a last resort for large-scale purification due to cost, modern automated flash chromatography systems can handle kilogram quantities of material.Provides the highest resolution for separating closely related impurities.

dot

Purification_Workflow Crude_Product Crude 5-(benzyloxy)-1H- indole-3-carbonitrile Reactive_Extraction Reactive Extraction (e.g., with NaHSO3) Crude_Product->Reactive_Extraction Aldehyde impurity Multi_Solvent_Crystallization Multi-Solvent Crystallization Crude_Product->Multi_Solvent_Crystallization General impurities Prep_Chromatography Preparative Chromatography Crude_Product->Prep_Chromatography Difficult separations Reactive_Extraction->Multi_Solvent_Crystallization Slurry_Recrystallization Slurry Recrystallization Multi_Solvent_Crystallization->Slurry_Recrystallization Further polishing Pure_Product Pure Product (>99%) Multi_Solvent_Crystallization->Pure_Product Slurry_Recrystallization->Pure_Product Prep_Chromatography->Pure_Product

Caption: Decision workflow for the purification of 5-(benzyloxy)-1H-indole-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-(benzyloxy)-1H-indole-3-carbonitrile and what are the key scale-up considerations for each step?

A1: The most prevalent synthetic route involves a two-step process starting from 5-hydroxyindole.

dot

Synthesis_Route Start 5-Hydroxyindole Step1 Step 1: Benzyl Protection (Williamson Ether Synthesis) Start->Step1 Intermediate 5-(Benzyloxy)-1H-indole Step1->Intermediate Step2 Step 2: C3-Cyanation (Vilsmeier-Haack) Intermediate->Step2 Product 5-(Benzyloxy)-1H-indole-3-carbonitrile Step2->Product

Sources

Stability issues of 5-(benzyloxy)-1H-indole-3-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(benzyloxy)-1H-indole-3-carbonitrile. Our goal is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work. This document is structured to not only offer solutions but also to explain the underlying chemical principles, empowering users to proactively ensure the integrity of their experiments.

Introduction: Understanding the Molecule's Reactivity

5-(benzyloxy)-1H-indole-3-carbonitrile is a multifunctional molecule featuring an indole nucleus, a nitrile group, and a benzyloxy ether. Each of these functional groups contributes to its chemical reactivity and potential instability under certain conditions. The indole ring is electron-rich and susceptible to oxidation[1]. The nitrile group can undergo hydrolysis, particularly under strong acidic or basic conditions[2][3]. The benzyloxy group, while a common protecting group, can be cleaved under various conditions, including catalytic hydrogenation or strongly acidic environments.

This guide will address the most common stability-related questions and provide systematic approaches to diagnose and resolve these issues.

Troubleshooting Guides

Issue 1: My solution of 5-(benzyloxy)-1H-indole-3-carbonitrile is changing color (e.g., turning yellow, pink, or brown) over time.

Question: I dissolved my 5-(benzyloxy)-1H-indole-3-carbonitrile in DMSO for an experiment, and after a short time, the solution has developed a distinct color. Is my compound degrading?

Answer: Yes, a color change in your solution is a strong indicator of chemical degradation. The likely culprit is the oxidation of the indole ring.

Root Cause Analysis:

The indole nucleus is an electron-rich aromatic system, making it prone to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities that can catalyze oxidative processes.[1] This oxidation can lead to the formation of highly conjugated, colored byproducts.

Potential Degradation Pathway: Oxidation of the Indole Ring

G A 5-(benzyloxy)-1H-indole-3-carbonitrile C Indolenine Radical Intermediate A->C Oxidation B Oxidizing Species (O2, light, metal ions) B->C D Colored Polymeric Byproducts C->D Dimerization/ Polymerization E Oxidized Monomers (e.g., Oxindoles) C->E Further Oxidation

Caption: Oxidative degradation of the indole moiety.

Troubleshooting Protocol:

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using Schlenk techniques or by working in a glovebox.

  • Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Solvents can contain dissolved oxygen or peroxide impurities that initiate oxidation. For dimethyl sulfoxide (DMSO), it is crucial to use anhydrous grade and to be aware that it can participate in oxidative reactions under certain conditions.[4]

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your glassware in aluminum foil. Photodegradation can generate radical species that accelerate decomposition.[5]

  • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation. For working solutions, maintain the lowest practical temperature for your experiment.

  • Chelating Agents: If metal contamination is suspected (e.g., from spatulas or reaction vessels), consider adding a trace amount of a chelating agent like EDTA to sequester metal ions.

Preventative Measures Summary Table:

Preventative MeasureRationale
Use Inert Atmosphere Minimizes exposure to atmospheric oxygen.
Use High-Purity, Degassed Solvents Removes dissolved oxygen and peroxide impurities.
Protect from Light Prevents photolytic generation of radical species.
Store at Low Temperatures Reduces the kinetic rate of degradation reactions.
Avoid Metal Contamination Prevents metal-catalyzed oxidation.
Issue 2: I am observing a loss of my starting material and the appearance of a new, more polar peak in my HPLC analysis.

Question: My reaction is being run in an aqueous buffer with a basic pH. Over time, my starting material peak decreases, and a new peak, which I suspect is 5-(benzyloxy)-1H-indole-3-carboxylic acid, appears. What is happening?

Answer: You are likely observing the hydrolysis of the nitrile group to a carboxylic acid. This reaction is accelerated under basic (and also acidic) conditions.

Root Cause Analysis:

The carbon atom of a nitrile group is electrophilic and can be attacked by nucleophiles. In aqueous basic solutions, the hydroxide ion (OH⁻) is a potent nucleophile that attacks the nitrile carbon. This is a common reaction for aromatic and heterocyclic nitriles.[2][3]

Potential Degradation Pathway: Nitrile Hydrolysis

G A 5-(benzyloxy)-1H-indole-3-carbonitrile C Intermediate Amide (5-(benzyloxy)-1H-indole-3-carboxamide) A->C Hydrolysis Step 1 B H2O, OH- (Basic) or H3O+ (Acidic) B->C D Final Carboxylic Acid (5-(benzyloxy)-1H-indole-3-carboxylic acid) C->D Hydrolysis Step 2

Caption: Stepwise hydrolysis of the nitrile group.

Troubleshooting Protocol:

  • pH Control: If your experimental conditions allow, adjust the pH of your solution to be as close to neutral (pH 7) as possible. The rate of hydrolysis is generally minimized at neutral pH.

  • Temperature Management: Perform your experiment at the lowest feasible temperature. Hydrolysis, like most chemical reactions, is temperature-dependent.

  • Solvent Choice: If possible, switch to a non-aqueous, aprotic solvent system. Solvents like acetonitrile, THF, or dioxane will not participate in hydrolysis.

  • Reaction Time: Minimize the duration of your experiment to reduce the extent of degradation.

  • Analytical Confirmation: To confirm the identity of the degradation product, you can:

    • Run an LC-MS analysis to determine the mass of the new peak. The expected mass for the carboxylic acid will be that of the nitrile plus the mass of a water molecule.

    • Synthesize a standard of 5-(benzyloxy)-1H-indole-3-carboxylic acid and compare its retention time with your degradation product.

Issue 3: I am unexpectedly forming 5-hydroxy-1H-indole-3-carbonitrile in my reaction.

Question: My analytical data (e.g., mass spectrometry) shows a significant peak corresponding to the loss of the benzyl group. What could be causing this debenzylation?

Answer: The benzyloxy group is susceptible to cleavage under several conditions, leading to the formation of the corresponding phenol (in this case, a 5-hydroxyindole).

Root Cause Analysis:

Debenzylation can occur through various mechanisms:

  • Acid-Catalyzed Cleavage: Strong acids can protonate the ether oxygen, making the benzyl group a good leaving group.

  • Catalytic Hydrogenolysis: If your reaction mixture contains a hydrogenation catalyst (e.g., Palladium, Platinum, Raney Nickel) and a source of hydrogen (even if unintentional), the benzyl ether will be readily cleaved. This is a very common method for deprotection.

  • Oxidative Cleavage: Some strong oxidizing agents can also lead to debenzylation.

Potential Degradation Pathway: Debenzylation

G A 5-(benzyloxy)-1H-indole-3-carbonitrile C 5-hydroxy-1H-indole-3-carbonitrile A->C Debenzylation D Toluene (or other benzyl byproduct) A->D B Stress Condition (e.g., H+, Pd/C + H2) B->A

Caption: Cleavage of the benzyloxy group.

Troubleshooting Protocol:

  • Check for Acidic Conditions: Ensure that your reaction medium is not strongly acidic. If an acidic pH is required, consider using the mildest possible acid and the lowest effective concentration.

  • Eliminate Catalytic Metals: Scrutinize your experimental setup for any potential sources of catalytic metals. This includes reagents that may have trace metal impurities.

  • Control the Atmosphere: If you suspect reductive cleavage, ensure that your reaction is not being performed under a hydrogen atmosphere unless intended.

  • Alternative Protecting Groups: If debenzylation is unavoidable under your desired reaction conditions, you may need to consider a more robust protecting group for the 5-hydroxy position in your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid 5-(benzyloxy)-1H-indole-3-carbonitrile? A: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a refrigerator or freezer (-20°C). Storing under an inert atmosphere (argon or nitrogen) is also recommended to prevent slow oxidation over time.

Q2: How should I prepare a stock solution of this compound? A: It is highly recommended to prepare stock solutions fresh for each experiment. If a stock solution must be stored, use a high-purity, anhydrous, aprotic solvent such as DMSO or DMF. Prepare the solution under an inert atmosphere, store it in an amber vial at -20°C or -80°C, and use it within a short period. For aqueous experiments, prepare the aqueous dilution from the organic stock immediately before use. Long-term storage in any solution is not recommended due to the potential for degradation.[6]

Q3: Is this compound stable in DMSO? A: While DMSO is a common solvent for this type of compound, it is not entirely inert. DMSO can contain water, which can contribute to hydrolysis over time. Additionally, under certain conditions (e.g., elevated temperatures or in the presence of certain reagents), DMSO can act as an oxidant.[4][7] For maximum stability, use anhydrous DMSO, store solutions cold, and prepare them fresh.

Q4: How can I monitor the stability of my compound in a new solvent or buffer system? A: You can perform a simple forced degradation study.[1][8] This involves exposing solutions of your compound to various stress conditions and monitoring the appearance of degradation products over time by HPLC or LC-MS.

Experimental Protocol: Basic Stability Assessment

  • Prepare Solutions: Prepare solutions of 5-(benzyloxy)-1H-indole-3-carbonitrile (e.g., at 1 mg/mL) in the solvent or buffer system of interest.

  • Expose to Stress Conditions: Aliquot the solutions into separate vials and expose them to a range of conditions:

    • Control: Room temperature, protected from light.

    • Heat: 40-60°C, protected from light.

    • Light: Room temperature, exposed to ambient lab light or a photostability chamber.

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add a small amount of 3% H₂O₂.

  • Analyze at Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, quench any reaction if necessary (e.g., neutralize the acidic/basic samples), and analyze by HPLC.

  • Evaluate Data: Compare the chromatograms over time. Look for a decrease in the area of the main peak and the appearance of new peaks. This will give you a clear indication of the stability of your compound under those specific conditions. The goal is to induce a small amount of degradation (5-20%) to identify potential degradants.[9][10]

Expected Relative Stability in Common Solvents (General Guideline):

Solvent ClassExample SolventsExpected StabilityRationale
Aprotic Polar Acetonitrile, DMF, DMSOGood to ModerateNon-protic nature prevents hydrolysis. Oxidation is the primary concern.
Aprotic Nonpolar Toluene, HexaneGoodLow solubility may be an issue. Low reactivity.
Protic Polar Methanol, EthanolModerate to PoorCan participate in solvolysis/hydrolysis, especially if acidic or basic.
Aqueous Buffers PBS, TrispH-DependentStability is highly dependent on pH. Prone to hydrolysis at acidic/basic pH.

References

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • DeFalco, J., et al. (2010). 5-benzyloxytryptamine as an antagonist of TRPM8. Bioorganic & medicinal chemistry letters, 20(23), 7076-7079.
  • Gauden, M., et al. (2004). The Triplet-state Lifetime of Indole Derivatives in Aqueous Solution. Photochemistry and Photobiology, 80(3), 462.
  • Greenhut, I.V., Slezak, B.L., & Leveau, J.H.J. (2018). iac Gene Expression in the Indole-3-Acetic Acid Degradation Pathway of Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 83.
  • Jim Clark. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Mishra, A., & Kumar, A. (2016). Forced degradation studies. MedCrave online, 3(6), 387‒390.
  • Pezzella, A., et al. (2022). Ultrafast Excited State Dynamics of 5,6-Dihydroxyindole, A Key Eumelanin Building Block. The Journal of Physical Chemistry B, 126(36), 6751-6761.
  • PubChem. (n.d.). 5-benzyloxy-2-amino-1H-indole-3-carbonitrile. Retrieved from [Link]

  • Su, W. (2019). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 24(5), 944.
  • Tice, D. B., et al. (2013). Measurement of Wavelength-Dependent Polarization Character in the Absorption Anisotropies of Ensembles of CdSe Nanorods. The Journal of Physical Chemistry C, 117(25), 13289-13296.
  • Wilke, J., et al. (2017). Modulation of the La/Lb Mixing in an Indole Derivative: A Position-Dependent Study Using 4-, 5-, and 6-Fluoroindole. The Journal of Physical Chemistry A, 121(8), 1597-1606.
  • Leveau, J. H. J. (2020). Bacterial catabolism of indole-3-acetic acid. Applied Microbiology and Biotechnology, 104, 9535–9550.
  • Satinsky, D., et al. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. Journal of Pharmaceutical and Biomedical Analysis, 121, 184-189.
  • Bosca, F., et al. (1990). New photodegradation pathways for Naproxen, a phototoxic non-steroidal anti-inflammatory drug. Journal of Photochemistry and Photobiology A: Chemistry, 55(1), 133-137.
  • Asian Journal of Pharmaceutical Analysis. (2021). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 11(2), 114-120.
  • MedCrave online. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00088.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Arora, P. K. (2015).
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research, 16(1), 1-10.
  • Khan, I., et al. (2023).
  • Wang, L., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride.
  • PubChem. (n.d.). 5-benzyloxy-2-amino-1H-indole-3-carbonitrile. Retrieved from [Link]

  • Iacono, A., et al. (2023).
  • Bent, D. V., & Hayon, E. (1975). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. Journal of the American Chemical Society, 97(10), 2599–2606.
  • Du, Y., et al. (2018). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 23(1), 129.
  • Leveau, J. H. J., & Lindow, S. E. (2001). Degradation of indole-3-acetic acid by plant-associated microbes. Applied and Environmental Microbiology, 67(4), 1545-1552.
  • Li, M., & Thompson, R. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • Process for hydrolysis of nitriles. (1975). U.S.
  • Smith, J., & Jones, A. (2018). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 65, 337-342.
  • Zefirova, O. N., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7502.
  • Al-Abdouh, A., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(9), e21833.
  • OpenStax. (2023). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition.
  • Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. (2012).
  • Chen, X., et al. (2021). The Effect of Thermal Annealing on Optical Properties and Surface Morphology of a Polymer: Fullerene- and Non-Fullerene-Blend Films Used in Organic Solar Cells. Polymers, 13(16), 2755.
  • Asian Journal of Pharmaceutical Analysis. (2021). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 11(2), 114-120.
  • Rewolinski, M. S., & Wickham, J. C. (1998). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 39(49), 9021-9024.
  • Leveau, J. H. J. (2024).
  • Chen, J., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1087528.
  • Kamilova, R. M., & Vinokurova, N. G. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Prikladnaia Biokhimiia i Mikrobiologiia, 50(1), 108-112.
  • Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.
  • Karageorgou, M. A., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. International Journal of Molecular Sciences, 24(13), 11029.
  • Reddy, B. V. S., et al. (2016). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 81(15), 6524–6530.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition.
  • Reed, Z. H., & Kestner, B. J. (2014).

Sources

Technical Support Center: Troubleshooting Unexpected Byproducts in Indole-3-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole-3-carbonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected byproducts encountered during the synthesis of this important molecule. Here, we move beyond simple protocols to explain the underlying chemistry of these side reactions and provide actionable, field-tested solutions to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction to dehydrate indole-3-carboxamide is showing a significant amount of starting material even after extended reaction times, and I'm observing several new spots on my TLC. What could be happening?

This is a common issue that often points to incomplete conversion and the formation of degradation or side products. The stability of the indole nucleus and the reactivity of your chosen dehydrating agent are key factors.

Root Cause Analysis:

The most likely byproduct in this scenario, especially if using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is the hydrolysis of your product back to the starting amide.[1][2] These reagents generate acidic byproducts (HCl) which can catalyze the hydrolysis of the nitrile if any water is present in the reaction mixture.[3] Additionally, the acidic conditions can promote the dimerization of the indole nucleus, leading to colored impurities.[4][5]

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.

  • Choice of Dehydrating Agent: For acid-sensitive indole substrates, consider using a milder dehydrating agent like trifluoroacetic anhydride (TFAA) with a non-nucleophilic base like pyridine or triethylamine.[6][7] This avoids the generation of strong acids.

  • Temperature Control: Perform the reaction at the lowest effective temperature. Overheating can accelerate side reactions.

  • Work-up Procedure: Quench the reaction mixture carefully with a cold, weak base solution (e.g., saturated sodium bicarbonate) to neutralize any acid and prevent further degradation during extraction.

Question 2: I'm synthesizing indole-3-carbonitrile from indole-3-carboxaldehyde via the oxime, and I'm getting a significant, less polar byproduct. What is this impurity?

When starting from indole-3-carboxaldehyde, a common and often significant byproduct is a dimeric species, particularly under acidic conditions which are often employed in the dehydration of the intermediate aldoxime.[8]

Root Cause Analysis:

The likely culprit is bis(indolyl)methane . The indole ring is highly nucleophilic at the C3 position and can react with the protonated aldehyde (or a related electrophilic species) in an acid-catalyzed electrophilic substitution reaction.[9][10] This is a well-documented pathway for indole derivatives.[11][12]

Mechanism of Bis(indolyl)methane Formation:

G cluster_0 Protonation and Water Loss cluster_1 Nucleophilic Attack cluster_2 Second Attack and Product Formation Indole-3-carboxaldehyde Indole-3-carboxaldehyde Protonated_Aldehyde Protonated Aldehyde Indole-3-carboxaldehyde->Protonated_Aldehyde H+ Carbocation Electrophilic Intermediate Protonated_Aldehyde->Carbocation -H2O Intermediate Intermediate Adduct Carbocation->Intermediate + Indole Indole Indole (Nucleophile) BIM_Carbocation Bis(indolyl)methane Carbocation Intermediate->BIM_Carbocation + Indole, -H2O Bis(indolyl)methane Bis(indolyl)methane BIM_Carbocation->Bis(indolyl)methane -H+

Caption: Formation of bis(indolyl)methane from indole-3-carboxaldehyde.

Troubleshooting Protocol:

  • Control Acidity: Use the minimum required amount of acid catalyst. Strong acids and high concentrations will favor dimer formation.

  • Reaction Temperature: Keep the reaction temperature low to disfavor the dimerization, which typically has a higher activation energy than the desired reaction.

  • One-Pot Procedures: Consider a one-pot synthesis from indole-3-carboxaldehyde using hydroxylamine hydrochloride in formic acid, which can minimize the isolation of intermediates and potential side reactions.[8]

  • Purification: Bis(indolyl)methanes are generally less polar than indole-3-carbonitrile and can often be separated by column chromatography on silica gel.

Question 3: My final product shows contamination with a compound that has a mass corresponding to my starting material (indole-3-carboxaldehyde) plus formamide. What is this and how do I avoid it?

This points to a specific side reaction with the solvent or reagents used, particularly in one-pot syntheses.

Root Cause Analysis:

You are likely observing the formation of N-((1H-indol-3-yl)methyl)formamide . This byproduct has been reported in the synthesis of substituted indole-3-acetonitriles from the corresponding aldehydes when formamide is used as a solvent.[13] The reaction proceeds through the reductive amination of the aldehyde with formamide.

Troubleshooting Protocol:

  • Solvent Selection: If possible, avoid using formamide as a solvent. Consider alternative high-boiling polar aprotic solvents if the reaction conditions permit.

  • Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. Excess formamide may increase the likelihood of this side reaction.

  • Reaction Conditions: Optimize the reaction temperature and time. Shorter reaction times may favor the desired nitrile formation over the reductive amination pathway.

Question 4: I've successfully synthesized and purified my indole-3-carbonitrile, but upon storage, I'm noticing the reappearance of indole-3-carboxamide in my samples. Why is my product degrading?

Indole-3-carbonitrile, while relatively stable, can be susceptible to hydrolysis, especially if not stored under appropriate conditions.

Root Cause Analysis:

The nitrile group is susceptible to hydrolysis back to the primary amide (indole-3-carboxamide) and subsequently to the carboxylic acid (indole-3-carboxylic acid).[14] This process can be catalyzed by residual acid or base, or even by atmospheric moisture over time.[1][15] The stability of nitrosated indole-3-acetonitrile has been shown to be pH-dependent, being more stable at pH 8 than at pH 2, suggesting the indole system's sensitivity to pH.[16]

Hydrolysis Pathway of Indole-3-carbonitrile:

G Indole-3-carbonitrile Indole-3-carbonitrile Indole-3-carboxamide Indole-3-carboxamide Indole-3-carbonitrile->Indole-3-carboxamide H2O (acid or base) Indole-3-carboxylic_acid Indole-3-carboxylic acid Indole-3-carboxamide->Indole-3-carboxylic_acid H2O (acid or base)

Caption: Hydrolysis of indole-3-carbonitrile.

Troubleshooting and Storage Protocol:

  • Thorough Purification: Ensure all traces of acidic or basic reagents from the synthesis are removed during purification. Washing with a neutral brine solution and drying thoroughly before solvent removal is crucial.

  • Storage Conditions: Store the purified indole-3-carbonitrile in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place. A desiccator is recommended.

  • pH Considerations: If preparing solutions, use a neutral, aprotic solvent if possible. If an aqueous buffer is required, a neutral pH is advisable to minimize hydrolysis.[14]

Summary of Key Byproducts and Mitigation Strategies

ByproductCommon Source SynthesisKey Mitigation Strategies
Indole-3-carboxamide Hydrolysis of Indole-3-carbonitrileStore product under dry, neutral conditions. Use aprotic solvents for solutions.
Bis(indolyl)methane Synthesis from Indole-3-carboxaldehydeMinimize acidity, use low reaction temperatures, consider one-pot methods.
N-((1H-indol-3-yl)methyl)formamide Synthesis from Indole-3-carboxaldehyde in formamideAvoid formamide as a solvent, optimize reaction time and stoichiometry.
Indole Dimers/Oligomers Acidic conditions in any synthesis stepUse mild acids, low temperatures, and inert atmosphere.

Experimental Protocols

Protocol 1: Purification of Indole-3-carbonitrile from Bis(indolyl)methane
  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

  • Slurry on Silica: In a separate flask, add silica gel to the dissolved crude product to form a slurry.

  • Solvent Evaporation: Remove the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder.

  • Column Chromatography: Load the dry powder onto a silica gel column.

  • Elution: Elute the column with a non-polar to polar solvent gradient, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor by TLC. Bis(indolyl)methane, being less polar, will elute first, followed by the more polar indole-3-carbonitrile.

  • Product Isolation: Combine the pure fractions containing indole-3-carbonitrile and remove the solvent under reduced pressure.

References

  • JP2767295B2, Method for producing indole-3-carbonitrile compound,
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1393-1407. [Link]

  • Iwao, M., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 48(5), 879-882. [Link]

  • CN102786460A, Synthetic method for indole-3-carboxaldehyde compounds,
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

  • Patil, P. O., et al. (2013). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 5(2), 159-164. [Link]

  • Chalmers, A. M., et al. (1953). Indole-3-carbonitrile. Journal of the Chemical Society, 3424. [Link]

  • Nagoya University. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. EurekAlert!. [Link]

  • Thesing, J., et al. (1956). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Chemische Berichte, 89(6), 1215-1221. [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

  • Nagarajan, R., & Kumar, U. K. S. (2015). Synthesis of Bis (Indolyl) Methane from some aromatic aldehydes using natural acid catalysts. International Journal of Advanced Research in Science, Engineering and Technology, 2(4). [Link]

  • Wakabayashi, K., et al. (1987). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 192(3), 151-155. [Link]

  • McLean, S., & Dmitrienko, G. I. (1971). Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine. Canadian Journal of Chemistry, 49(22), 3642-3648. [Link]

  • RU2760000C1, Method for producing indole-3-carbinol,
  • Scientific Update. (2023). A Mild Method for Dehydration of a Base-Sensitive Primary Amide- Toward a Key Intermediate in the Synthesis of Nirmatrelvir. [Link]

  • Lan, J., et al. (2016). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Molecules, 21(10), 1339. [Link]

  • Reddy, C. R., et al. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. European Journal of Organic Chemistry, 2018(20-21), 2636-2640. [Link]

  • Ciesielski, W., et al. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. Food Analytical Methods, 9, 2379–2385. [Link]

  • Mutulis, F., et al. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules, 13(8), 1846-1863. [Link]

  • Organic Chemistry Portal. (n.d.). Amide to Nitrile - Common Conditions. [Link]

  • Khan, I., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega, 7(12), 10488–10502. [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Chaiharn, M., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology, 11(3), 163-171. [Link]

  • Lee, C., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(11), 1989. [Link]

  • Wang, D-H., et al. (2010). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chemical Communications, 46, 5142-5144. [Link]

  • Hasaninejad, A., et al. (2016). La (OTf)3: An efficient catalyst for green synthesis of bis (Indolyl)methanes under solvent free conditions. Journal of Chemical and Pharmaceutical Research, 8(4), 553-558. [Link]

  • Wang, K., et al. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. ACS Combinatorial Science, 13(2), 140-146. [Link]

  • Verrier, C., et al. (2017). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Organic & Biomolecular Chemistry, 15, 8153-8157. [Link]

  • Mutulis, F., et al. (2008). Oligomerization of indole derivatives with incorporation of thiols. Molecules, 13(8), 1846-1863. [Link]

  • Taylor & Francis. (n.d.). Trifluoroacetic anhydride – Knowledge and References. [Link]

  • Zúñiga, A., et al. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. International Journal of Molecular Sciences, 25(1), 536. [Link]

  • Wikipedia. (n.d.). Trifluoroacetic anhydride. [Link]

  • Lan, J., et al. (2016). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Semantic Scholar. [Link]

Sources

Validation & Comparative

A Comparative Guide to TRK Inhibition: Benchmarking 5-(Benzyloxy)-1H-indole-3-carbonitrile Derivatives Against Established Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of TRK Inhibition in Oncology

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases pivotal for the development and function of the nervous system.[1] They are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2] In normal physiology, their activation by neurotrophin ligands triggers critical signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are essential for neuronal survival and differentiation.[]

Oncogenic transformation can occur through chromosomal rearrangements involving the NTRK genes. These events create fusion proteins with a constitutively active kinase domain, leading to uncontrolled activation of downstream signaling and driving cellular proliferation and survival—the hallmarks of cancer.[4][5] While rare overall, NTRK gene fusions are found across a wide array of adult and pediatric solid tumors, making them a prime target for "tissue-agnostic" cancer therapy.[6][7] This guide provides a comparative analysis of the established first and second-generation TRK inhibitors against an emerging class of compounds derived from the 1H-indole-3-carbonitrile scaffold, exemplified by precursors like 5-(benzyloxy)-1H-indole-3-carbonitrile.

The Established Landscape: First and Second-Generation TRK Inhibitors

First-Generation Pioneers: Larotrectinib and Entrectinib

The therapeutic landscape for NTRK fusion-positive cancers was revolutionized by the approval of two first-in-class, potent, and selective pan-TRK inhibitors: Larotrectinib and Entrectinib.[2][4]

  • Larotrectinib (Vitrakvi®) : As the first FDA-approved TRK inhibitor with high selectivity, Larotrectinib demonstrates potent, nanomolar inhibition of all three TRK proteins by blocking the ATP-binding site of the kinase domain.[4][8][9] Its approval was a landmark event, establishing the efficacy of a tissue-agnostic therapeutic strategy.[8] Clinical trials have shown that Larotrectinib induces rapid and durable responses in a majority of patients with NTRK fusion-positive tumors, with an overall response rate (ORR) of approximately 75% in initial analyses.[6]

  • Entrectinib (Rozlytrek®) : Entrectinib is a multi-kinase inhibitor that targets not only the TRK family but also ROS1 and ALK kinases.[6][10] This broader spectrum of activity makes it a valuable therapeutic option for patients with tumors harboring ROS1 or ALK fusions in addition to NTRK fusions.[10][11] Its ability to cross the blood-brain barrier also provides a crucial advantage for treating patients with central nervous system (CNS) metastases.[12] The ORR for Entrectinib in NTRK fusion-positive solid tumors was reported at 57%.[6]

The Inevitable Challenge: Acquired Resistance

A significant challenge in targeted therapy is the development of acquired resistance. For first-generation TRK inhibitors, this primarily occurs through two mechanisms:

  • On-Target Mutations : These are mutations within the NTRK kinase domain that interfere with drug binding. Common resistance mutations include solvent front mutations (e.g., NTRK1 G595R) and gatekeeper mutations (e.g., NTRK1 F589L).[13][14]

  • Off-Target Mechanisms : These involve the activation of alternative signaling pathways that bypass the need for TRK signaling, such as through mutations in BRAF, KRAS, or MET.[15][16]

Second-Generation Solutions: Overcoming Resistance

To address acquired resistance, next-generation TRK inhibitors were developed. These molecules, including Repotrectinib and Selitrectinib, feature a compact macrocyclic structure designed to bind effectively to both wild-type and mutated TRK kinases, particularly those with solvent front mutations.[2][15][17]

  • Repotrectinib (Augtyro™) : This next-generation inhibitor has demonstrated potent activity against a wide range of resistance mutations that render first-generation inhibitors ineffective.[17] Its unique structure allows it to circumvent the steric hindrance caused by mutations at the solvent front.[17]

An Emerging Frontier: 1H-Indole-3-Carbonitrile Derivatives

Recent research has identified a new class of potential TRK inhibitors based on a 1H-indole-3-carbonitrile scaffold. While a compound like 5-(benzyloxy)-1H-indole-3-carbonitrile serves as a chemical precursor, advanced derivatives developed through bioisosteric replacement and computer-aided drug design have shown significant promise. A notable example, compound C11 , has been reported as a highly potent TRK inhibitor in preclinical studies.[18]

The development of this class is rooted in the pursuit of novel chemical matter with potentially distinct pharmacological properties, aiming to enhance potency, improve selectivity, or offer activity against a different spectrum of resistance mutations.

Comparative Analysis: Potency and Selectivity

The efficacy of a kinase inhibitor is primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, IC₅₀) and its selectivity against other kinases. High selectivity is crucial for minimizing off-target side effects.

InhibitorClassTarget KinasesTRKA IC₅₀ (nM)TRKB IC₅₀ (nM)TRKC IC₅₀ (nM)Clinical Status
Larotrectinib 1st GenTRKA, TRKB, TRKC~5-11~5-11~5-11Approved[8][19]
Entrectinib 1st GenTRKA, TRKB, TRKC, ROS1, ALK~1-5~1-5~1-5Approved[6][10]
Repotrectinib 2nd GenTRKA, TRKB, TRKC (Wild-Type & Mutant)<1<1<1Approved[15]
Compound C11 PreclinicalTRKA, TRKB, TRKCData from preclinical studies[18]Data from preclinical studies[18]Data from preclinical studies[18]Preclinical[18]

Note: IC₅₀ values are approximate and can vary based on the specific assay conditions. Data for Compound C11 is based on initial preclinical reports and requires further validation.

Visualizing the Mechanism of TRK Inhibition

The TRK Signaling Pathway

The following diagram illustrates the primary signaling cascades activated by TRK receptors upon neurotrophin binding, which become constitutively active in NTRK fusion-positive cancers.

TRK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor (TRKA/B/C) PI3K PI3K TRK->PI3K RAS RAS TRK->RAS PLCg PLCγ TRK->PLCg AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Transcription Neurotrophin Neurotrophin (Ligand) Neurotrophin->TRK Binds & Activates

Caption: Canonical TRK signaling pathways.

Mechanism of Action and Resistance

TRK inhibitors are ATP-competitive, meaning they occupy the ATP-binding pocket of the kinase, preventing the phosphorylation that initiates downstream signaling. Resistance mutations can alter the shape of this pocket, reducing the inhibitor's binding affinity.

TRK_Inhibition cluster_WT Wild-Type TRK cluster_Mutant Resistant Mutant TRK WT_TRK ATP Binding Pocket Kinase Domain Downstream Downstream Signaling WT_TRK:p2->Downstream Activates Mutant_TRK Altered ATP Pocket (e.g., G595R) Kinase Domain Signal_Active Signaling Restored Mutant_TRK:p2->Signal_Active Activates ATP ATP ATP->WT_TRK:p1 Binds ATP->Mutant_TRK:p1 Binds Inhibitor TRK Inhibitor (e.g., Larotrectinib) Inhibitor->WT_TRK:p1 Blocks Binding Inhibitor->Mutant_TRK:p1 Binding Reduced No_Signal Signaling Blocked

Caption: TRK inhibitor action and resistance.

Experimental Methodologies: A Self-Validating Approach

To ensure the trustworthiness of findings, protocols for evaluating novel inhibitors must be robust and self-validating. Below are representative methodologies for assessing a compound like a 1H-indole-3-carbonitrile derivative.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of the test compound to the TRK kinase domain, providing a quantitative IC₅₀ value.

Causality: The choice of a binding assay over an activity assay provides a direct measure of target engagement. The use of a fluorescent tracer and FRET (Förster Resonance Energy Transfer) technology offers high sensitivity and a robust signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the appropriate TRK kinase (e.g., TRKA) and a 4X solution of the europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer.

    • Serially dilute the test compound (e.g., Compound C11) in DMSO, followed by a further dilution in kinase buffer to create 4X final concentrations.

  • Assay Plate Setup:

    • To a 384-well plate, add 2.5 µL of the 4X test compound solution to the sample wells.

    • Add 2.5 µL of DMSO/buffer to "maximum binding" (0% inhibition) and "tracer only" (100% inhibition) control wells.

  • Kinase/Antibody Addition:

    • Add 2.5 µL of the 4X kinase/antibody solution to all wells except the "tracer only" controls.

  • Tracer Addition:

    • Add 5 µL of the 2X tracer solution to all wells. The final volume is 10 µL.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the controls and plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Self-Validation: The inclusion of positive and negative controls on every plate validates the assay's performance. The Z'-factor, a statistical measure of assay quality, should be calculated for each run to ensure it meets the required standard (typically >0.5).

Protocol 2: Cell-Based Proliferation Assay

This assay assesses the compound's ability to inhibit the growth of cancer cells that are dependent on TRK signaling.

Causality: Using an NTRK fusion-positive cell line (e.g., KM12, which harbors a TPM3-NTRK1 fusion) directly tests the compound's effect in a biologically relevant context. This confirms that the compound can penetrate cell membranes and inhibit the target in a cellular environment.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture KM12 cells under standard conditions (e.g., 37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed them into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of media.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media.

    • Remove the old media from the plate and add 100 µL of media containing the test compound or vehicle control (DMSO) to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours.

  • Viability Assessment (e.g., using CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control wells and plot the percent viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Self-Validation: Comparing the GI₅₀ in the NTRK fusion-positive cell line to that in a control cell line lacking the fusion validates the on-target specificity of the compound's anti-proliferative effect.

Conclusion and Future Directions

The landscape of TRK inhibition is a testament to the power of precision oncology. First-generation inhibitors like Larotrectinib and Entrectinib have provided profound clinical benefits to patients with NTRK fusion-positive cancers. The development of second-generation inhibitors has offered crucial solutions to the challenge of acquired resistance.

The emergence of novel chemical scaffolds, such as the 1H-indole-3-carbonitrile derivatives, represents the next logical step in this evolution. While still in the early preclinical stages, these compounds offer the potential for new intellectual property and possibly differentiated pharmacological profiles. The critical path forward for this new class will involve rigorous characterization of its selectivity, an assessment of its activity against a broad panel of resistance mutations, and comprehensive in vivo studies to evaluate its efficacy and pharmacokinetic properties. The ultimate goal remains the expansion of the therapeutic arsenal to provide durable, effective treatments for all patients with TRK-driven malignancies.

References

  • Lassen, U., & Albert, C. M. (2021). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. Journal of the Advanced Practitioner in Oncology. [Link]

  • Targeted Oncology. (2024). Emerging TRK Inhibitors Are Explored Across Cancer Settings. [Link]

  • Kim, J., & Lee, J. (2020). TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs. Cancers. [Link]

  • Wikipedia. (2023). Entrectinib. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Larotrectinib Sulfate? [Link]

  • Wang, Y., et al. (2021). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Brose, M. S., et al. (2024). Outcomes of larotrectinib compared with real-world data from non-TRK inhibitor therapies in patients with TRK fusion cancer: VICTORIA study. Journal of Clinical Oncology. [Link]

  • Medscape. Rozlytrek (entrectinib) dosing, indications, interactions, adverse effects, and more. [Link]

  • Wikipedia. (2023). Larotrectinib. [Link]

  • Drugs.com. (2025). Vitrakvi (larotrectinib) FDA Approval History. [Link]

  • Cocco, E., et al. (2020). Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation. Nature Medicine. [Link]

  • Cocco, E., et al. (2019). Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Expert Opinion on Investigational Drugs. [Link]

  • CADTH. (2020). Clinical Review - Entrectinib (Rozlytrek). NCBI Bookshelf. [Link]

  • MPR. Entrectinib: uses, dosing, warnings, adverse events, interactions. [Link]

  • Xu, S., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry. [Link]

  • PubChem. Larotrectinib. [Link]

  • FDA.gov. larotrectinib label. [Link]

  • Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine. [Link]

  • Targeted Oncology. (2021). Updated Data Support Significant Clinical Benefit of Entrectinib in ROS1 Fusion+ NSCLC. [Link]

  • Drilon, A., et al. (2022). Mechanisms of acquired resistance to TRK inhibitors. Journal of Clinical Oncology. [Link]

  • Ardini, E., et al. (2023). Current therapeutic landscape and resistance mechanisms to larotrectinib. Future Oncology. [Link]

  • CADTH. (2020). Entrectinib (Rozlytrek) - CADTH Reimbursement Review. [Link]

  • Drilon, A., et al. (2021). Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. Cancer Research. [Link]

  • Oncology Nursing News. (2025). FDA Approves Larotrectinib for NTRK Fusion-Positive Solid Tumors. [Link]

  • Villaruz, L. (2024). The future of TRK inhibitors in lung cancer treatment. YouTube. [Link]

  • LiverTox. (2021). Entrectinib. NCBI Bookshelf. [Link]

  • Wikipedia. (2023). Trk receptor. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Entrectinib? [Link]

  • Drilon, A., et al. (2019). TRK inhibitors in TRK fusion-positive cancers. Annals of Oncology. [Link]

  • Wang, Y., et al. (2021). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Drilon, A., et al. (2019). Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. ResearchGate. [Link]

Sources

A Tale of Two Molecules: The Clinically Validated TRK Inhibitor Larotrectinib Versus the Untapped Potential of 5-(benzyloxy)-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery

In the landscape of targeted cancer therapy, the Tropomyosin Receptor Kinase (TRK) family has emerged as a pivotal target. The discovery of oncogenic neurotrophic tyrosine receptor kinase (NTRK) gene fusions, which lead to the constitutive activation of TRK signaling pathways, has paved the way for a new class of highly specific inhibitors. This guide provides a detailed comparison between the first-in-class, FDA-approved TRK inhibitor, larotrectinib, and 5-(benzyloxy)-1H-indole-3-carbonitrile, an indole-based compound that represents a potential, albeit unexplored, chemical scaffold.

This analysis moves beyond a simple data sheet comparison to explore the journey from a chemical entity to a clinically validated therapeutic, offering insights for researchers in medicinal chemistry and drug development.

The Central Role of TRK Signaling in Oncology

The TRK family comprises three transmembrane receptor tyrosine kinases—TrkA, TrkB, and TrkC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] In normal physiology, these receptors are activated by neurotrophins and play a crucial role in the development and function of the nervous system.[3] However, chromosomal rearrangements can lead to NTRK gene fusions, creating chimeric proteins with a constitutively active kinase domain.[4] These fusion proteins are potent oncogenic drivers in a wide range of adult and pediatric solid tumors, making them an attractive target for therapeutic intervention.[4][5]

The downstream signaling cascades activated by TRK fusions, including the RAS/MAPK and PI3K/Akt pathways, promote cell proliferation, survival, and metastasis.[2][6] The development of inhibitors that can selectively block the ATP-binding site of these kinases has therefore been a major focus of cancer research.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion_Protein NTRK Fusion Protein (Constitutively Active) RAS RAS TRK_Fusion_Protein->RAS Activates PI3K PI3K TRK_Fusion_Protein->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Larotrectinib Larotrectinib Larotrectinib->TRK_Fusion_Protein Inhibits (ATP Competitive) ATP ATP ATP->TRK_Fusion_Protein

Figure 1: Simplified TRK signaling pathway and the inhibitory action of larotrectinib.

Larotrectinib: The Benchmark for TRK Inhibition

Larotrectinib (Vitrakvi®) is a first-in-class, highly selective, and potent ATP-competitive inhibitor of all three TRK proteins (TrkA, TrkB, and TrkC).[7][8] Its development and subsequent FDA approval marked a significant milestone in precision oncology, as it was one of the first "tissue-agnostic" treatments approved for solid tumors harboring a specific genetic alteration (NTRK gene fusion), regardless of the cancer's primary site.[4][9]

Mechanism of Action and Potency

Larotrectinib functions by binding to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways.[7][10][11] This targeted inhibition leads to decreased cellular proliferation and survival of tumors that are dependent on TRK fusion proteins for their growth.[12]

The potency of larotrectinib has been well-characterized in biochemical assays, demonstrating low nanomolar efficacy against all three TRK family members.

Target KinaseIC₅₀ (nM)Source(s)
TrkA5 - 11[13]
TrkB5 - 11[13]
TrkC5 - 11[13]
Table 1: In Vitro Inhibitory Potency of Larotrectinib against TRK Kinases.

Furthermore, larotrectinib exhibits remarkable selectivity. When screened against a panel of 226 other non-TRK kinases, it was found to be over 100-fold more selective for TRK proteins, minimizing off-target effects.[13] This high degree of selectivity contributes to its favorable safety profile observed in clinical trials.[14]

Clinical Significance

Clinical trials have demonstrated impressive and durable responses to larotrectinib in patients with TRK fusion-positive cancers across various tumor types and age groups.[4][8] The overall response rate in a pooled analysis of clinical trials was 75%, underscoring its efficacy as a targeted therapeutic agent.[12][15]

5-(benzyloxy)-1H-indole-3-carbonitrile: An Uncharacterized Chemical Scaffold

In stark contrast to the extensively studied larotrectinib, 5-(benzyloxy)-1H-indole-3-carbonitrile is not a known TRK inhibitor. Searches of the scientific literature and biological activity databases do not yield any data on its activity in TRK inhibition assays. Instead, this compound is commercially available as a chemical reagent and has been documented as an intermediate in the synthesis of more complex molecules, including potential protein kinase C (PKC) inhibitors and other heterocyclic compounds.

The Indole Scaffold in Kinase Inhibition

While 5-(benzyloxy)-1H-indole-3-carbonitrile itself lacks biological characterization in this context, the indole core is a well-established "privileged scaffold" in medicinal chemistry.[16] This structural motif is found in numerous natural and synthetic compounds with a wide range of biological activities, including as kinase inhibitors. The indole ring system can effectively mimic the adenine region of ATP, allowing it to anchor within the ATP-binding pocket of various kinases.

Recently, novel 1H-indole-3-carbonitrile derivatives have been designed and synthesized as potent TRK inhibitors, demonstrating that this particular scaffold can indeed be a viable starting point for developing new therapeutics in this class.[17]

Structural Considerations

From a structural standpoint, 5-(benzyloxy)-1H-indole-3-carbonitrile is a relatively simple molecule. To function as a potent and selective TRK inhibitor, it would require significant chemical modification. Modern kinase inhibitors like larotrectinib are complex molecules designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the kinase's active site. The benzyloxy and carbonitrile groups on the indole ring of 5-(benzyloxy)-1H-indole-3-carbonitrile offer potential vectors for chemical elaboration to build this necessary complexity and optimize binding affinity and selectivity.

A Comparative Perspective: Validated Drug vs. Starting Point

The comparison between larotrectinib and 5-(benzyloxy)-1H-indole-3-carbonitrile is fundamentally a comparison between a finished product of extensive drug discovery and development and a basic chemical building block.

FeatureLarotrectinib5-(benzyloxy)-1H-indole-3-carbonitrile
Status FDA-approved, clinically validated drugChemical intermediate, research chemical
TRK Inhibition Data Potent, low-nanomolar inhibitor of TrkA/B/C (IC₅₀ = 5-11 nM)[13]No publicly available data
Selectivity Highly selective for TRK kinases over other kinases[13]Unknown
Mechanism of Action ATP-competitive inhibitor of TRK kinases[7]Not applicable
Clinical Data Proven efficacy and durable responses in patients with TRK fusion cancers[15]None
Developmental Stage Marketed therapeuticPotential starting point for medicinal chemistry campaign

This table highlights the immense gap between a simple scaffold and an effective drug. The journey from a compound like 5-(benzyloxy)-1H-indole-3-carbonitrile to a therapeutic agent like larotrectinib involves iterative cycles of design, synthesis, and biological testing to optimize potency, selectivity, pharmacokinetics, and safety.

Experimental Protocol: In Vitro TRK Inhibition Assay

To determine if a compound like 5-(benzyloxy)-1H-indole-3-carbonitrile has TRK inhibitory activity, a robust in vitro kinase assay is the essential first step. Below is a detailed protocol for a typical luminescence-based biochemical assay, which measures the amount of ADP produced as a direct result of kinase activity.

Principle

This assay quantifies the activity of a TRK kinase by measuring the amount of ATP converted to ADP. The ADP is then converted back to ATP in a subsequent reaction, which is used by a luciferase to generate a luminescent signal. A potent inhibitor will block the initial kinase reaction, resulting in a low ADP concentration and, consequently, a low luminescent signal.

Kinase_Assay_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection cluster_step3 Step 3: Signal Generation Kinase TRK Enzyme Reaction1 Incubate Kinase->Reaction1 Substrate Substrate Substrate->Reaction1 ATP ATP ATP->Reaction1 Inhibitor Test Compound (e.g., 5-(benzyloxy)-1H-indole-3-carbonitrile) Inhibitor->Reaction1 ADP ADP Produced Reaction1->ADP ReagentA ADP-Glo™ Reagent (Stops kinase reaction, depletes remaining ATP) ADP->ReagentA Reaction2 Incubate ReagentA->Reaction2 ReagentB Kinase Detection Reagent (Converts ADP to ATP, Luciferase reaction) Reaction2->ReagentB Luminescence Measure Luminescence ReagentB->Luminescence

Figure 2: Workflow for a luminescence-based TRK inhibition assay.
Step-by-Step Methodology
  • Compound Preparation :

    • Prepare a stock solution of the test compound (e.g., 5-(benzyloxy)-1H-indole-3-carbonitrile) in 100% DMSO.

    • Create a serial dilution series of the test compound in assay buffer to achieve the desired final concentrations for the IC₅₀ curve. Larotrectinib should be used as a positive control.

  • Kinase Reaction Setup (384-well plate format) :

    • To each well of a low-volume 384-well plate, add 1 µL of the diluted test compound or control (DMSO for negative control, larotrectinib for positive control).[18]

    • Add 2 µL of a solution containing the recombinant TRK enzyme (e.g., TrkA, TrkB, or TrkC) diluted in kinase buffer.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.[19]

  • Initiation of Kinase Reaction :

    • Initiate the reaction by adding 2 µL of a solution containing the appropriate peptide substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase to ensure competitive binding dynamics.

    • Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme kinetics.[20]

  • Termination and ADP Detection :

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of an ADP-Glo™ Reagent.[18]

    • Incubate at room temperature for 40 minutes.[18]

  • Signal Generation and Measurement :

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the first step into a luminescent signal.[18]

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Conclusion

The comparison between larotrectinib and 5-(benzyloxy)-1H-indole-3-carbonitrile serves as a powerful illustration of the state of modern drug discovery. Larotrectinib stands as a testament to the success of targeted therapy, offering a highly potent and selective solution for patients with TRK fusion-positive cancers. Its well-defined mechanism, robust clinical data, and tissue-agnostic approval establish it as the gold standard in TRK inhibition.

Conversely, 5-(benzyloxy)-1H-indole-3-carbonitrile represents the starting line. While the indole scaffold holds promise, as evidenced by other research into indole-based TRK inhibitors, this specific molecule is a blank slate. It lacks any known biological activity against TRK and would require a significant medicinal chemistry effort to transform it into a viable drug candidate. For researchers and drug development professionals, this juxtaposition underscores the critical importance of rigorous, data-driven preclinical and clinical evaluation in translating a chemical concept into a life-saving therapy.

References

  • National Cancer Institute. Larotrectinib - NCI. Division of Cancer Treatment and Diagnosis. Available at: [Link].

  • Lassen, U. N. (2020). Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Expert Review of Clinical Pharmacology, 13(5), 453-461. Available at: [Link].

  • Cocco, E., Scaltriti, M., & Drilon, A. (2018). TRK inhibitor activity and resistance in TRK fusion-positive cancers. British Journal of Cancer, 119(11), 1279-1286. Available at: [Link].

  • Bayer. (2019). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. Journal of Pediatric Hematology/Oncology Nursing, 36(5), 324-331. Available at: [Link].

  • Drilon, A., Siena, S., Ou, S. H. I., et al. (2019). TRK inhibitors in TRK fusion-positive cancers. Annals of Oncology, 30(Supplement_8), viii23-viii30. Available at: [Link].

  • PubChem. Larotrectinib. National Center for Biotechnology Information. Available at: [Link].

  • Perreault, S., & Cocco, E. (2018). Larotrectinib for the treatment of TRK fusion solid tumors. Expert Opinion on Investigational Drugs, 27(11), 931-938. Available at: [Link].

  • PubChem. 5-benzyloxy-2-amino-1H-indole-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link].

  • Google Patents. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • Cocco, E., Scaltriti, M., & Drilon, A. (2019). TRK inhibitors in TRK fusion-positive cancers. Annals of Oncology, 30(Supplement_8), viii23-viii30. Available at: [Link].

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link].

  • Thiele, C. J., Li, Z., & McKee, A. E. (2009). "On Trk" - the TrkB signal transduction pathway is an increasingly important target in cancer biology. Clinical Cancer Research, 15(19), 5962-5967. Available at: [Link].

  • Patsnap Synapse. (2024). What is the mechanism of Larotrectinib Sulfate?. Available at: [Link].

  • OncLive. (2017). TRK Inhibitors Advance Rapidly in "Tumor-Agnostic" Paradigm. Available at: [Link].

  • Knippschild, U., Krüger, T., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. Available at: [Link].

  • El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. Available at: [Link].

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link].

  • Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Available at: [Link].

  • Targeted Oncology. (2024). Emerging TRK Inhibitors Are Explored Across Cancer Settings. Available at: [Link].

  • Silveira, G. P., Oliver, A. G., & Noll, B. C. (2013). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o979. Available at: [Link].

  • Wikipedia. Trk receptor. Available at: [Link].

  • Khotskaya, Y. B., Holla, V. R., Farago, A. F., Mills, G. B., & Johnson, F. M. (2017). Inhibiting TRK Proteins in Clinical Cancer Therapy. Cancers, 9(7), 75. Available at: [Link].

  • Gunturu, C., Nagaraju, K., & Kumar, C. S. (2018). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 83(15), 8345-8353. Available at: [Link].

  • Drilon, A., Laetsch, T. W., Kummar, S., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine, 378(8), 731-739. Available at: [Link].

  • Zhang, Y., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link].

  • Nakagawara, A. (2001). Trk receptor tyrosine kinases: a bridge between cancer and neural development. Cancer Letters, 169(2), 107-114. Available at: [Link].

  • Wikipedia. Larotrectinib. Available at: [Link].

  • Fernandes, C., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3326. Available at: [Link].

Sources

The Decisive Role of the Benzyloxy Moiety: A Comparative Guide to Benzyloxy-Substituted Indoles as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the indole scaffold has consistently proven to be a privileged structure, serving as the foundation for numerous clinically approved drugs.[1] Its inherent drug-like properties and synthetic tractability have made it a focal point for medicinal chemists. Among the vast chemical space of indole derivatives, those bearing a benzyloxy substitution have emerged as a particularly potent class of kinase inhibitors. This guide provides an in-depth, comparative analysis of the efficacy of benzyloxy-substituted indoles as kinase inhibitors, supported by experimental data and field-proven insights into their evaluation. We will delve into the structure-activity relationships (SAR) that underscore the significance of the benzyloxy group and provide detailed protocols for assessing the inhibitory potential of these compounds.

The Strategic Advantage of the Benzyloxy Group

The introduction of a benzyloxy moiety to the indole core is not a trivial synthetic choice; it is a strategic decision rooted in fundamental principles of medicinal chemistry. The benzyloxy group can significantly enhance the inhibitory activity and selectivity of indole-based compounds through a combination of steric and electronic effects. It can engage in crucial π-π stacking and hydrophobic interactions within the ATP-binding pocket of various kinases, a key determinant for potent inhibition.[2] Furthermore, the flexibility of the benzyl group allows it to adopt favorable conformations to access deeper pockets within the kinase domain, potentially leading to enhanced selectivity.[2]

This guide will focus on a comparative analysis of benzyloxy-substituted indolin-2-ones, a prominent class of indole-based kinase inhibitors, and draw comparisons with other substituted analogs to highlight the unique contributions of the benzyloxy group.

Comparative Efficacy Analysis: Benzyloxy-Substituted Indolinones vs. Other Analogs

The true measure of a kinase inhibitor's potential lies in its potency and selectivity. The following data, synthesized from multiple studies, provides a comparative overview of the inhibitory activity of benzyloxy-substituted indoles against key oncogenic kinases.

Multi-Kinase Inhibitory Profile

One of the hallmarks of many successful kinase inhibitors is their ability to target multiple signaling pathways involved in tumor growth and angiogenesis. Benzyloxy-substituted indolinones have demonstrated potent, multi-targeted activity.

Compound ClassTarget KinasesKey IC50 Values (nM)Reference CompoundKey IC50 Values (nM)
1-Benzyl-2-indolinone Indole Hybrids SRC, PDGFR-β, c-METCompound 4b: MIA PaCa-2 (cell) IC50 = 130 nM; Compound 4s: MIA PaCa-2 (cell) IC50 = 150 nMSunitinibA498 (cell) IC50 > 50,000 nM; MIA PaCa-2 (cell) IC50 = 50,700 nM
3-(Substituted benzylidenyl)indolin-2-ones VEGF (Flk-1), EGF, Her-2Submicromolar inhibition of ligand-dependent autophosphorylation--
6-Methoxycarbonyl-substituted indolinones (e.g., BIBF 1120) VEGFR, PDGFR, FGFRBIBF 1120: VEGFR1 (25), VEGFR2 (13), VEGFR3 (13), PDGFRα (59), PDGFRβ (65), FGFR1 (69), FGFR2 (37), FGFR3 (108)--
Anilino-indole-based compounds EGFR, VEGFR-2Compound VII: EGFR (18), VEGFR-2 (45)--
Morpholino-indole-based compounds EGFR, VEGFR-2Compound VIII: EGFR (7), VEGFR-2 (1200)--

Table 1: Comparative inhibitory activities of various indole-based kinase inhibitors. Note that cellular IC50 values for 1-benzyl-2-indolinone indole hybrids are presented, while enzymatic IC50 values are shown for BIBF 1120 and anilino/morpholino-indole compounds. Direct comparison should be made with caution due to differing assay conditions.[3][4][5]

Expert Interpretation: The data clearly indicates that the presence of a benzyl or benzyloxy group is a recurring motif in potent multi-kinase inhibitors. For instance, the 1-benzyl-2-indolinone indole hybrids show significantly better potency against pancreatic cancer cells (MIA PaCa-2) compared to the established drug Sunitinib. While a direct enzymatic IC50 comparison is not available from the same study, the cellular data strongly suggests a potent underlying kinase inhibition profile. The work on 3-(substituted benzylidenyl)indolin-2-ones further supports the importance of the benzylidene moiety for potent and selective inhibition of receptor tyrosine kinases like VEGFR, EGFR, and Her-2.[3] The development of BIBF 1120 (Nintedanib), a clinically approved drug, showcases how strategic substitutions on the indolinone core, in combination with a moiety that occupies a similar space as a benzyloxy group, can lead to highly effective triple angiokinase inhibitors.[4]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on both the indole ring and the benzyloxy group plays a critical role in determining the inhibitory potency and selectivity.

Logical Relationship: SAR of Benzyloxy-Substituted Indoles

SAR_Insights Indole_Core Indole Scaffold Kinase_Binding Kinase Binding Affinity & Selectivity Indole_Core->Kinase_Binding Core Scaffold Benzyloxy_Group Benzyloxy Moiety (Position & Substituents) Benzyloxy_Group->Kinase_Binding Key Interactions (Hydrophobic, π-π) Other_Substituents Other Substituents (e.g., on Indole Ring) Other_Substituents->Kinase_Binding Fine-tuning Potency & Selectivity

Caption: Key structural elements influencing kinase inhibition.

Studies on 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-ones, a related scaffold, have shown that the nature and position of substituents on the benzyloxy ring significantly impact anti-proliferative activity.[2] This principle is transferable to the indole series, where electron-donating or withdrawing groups on the benzyl ring can modulate the electronic properties and steric bulk, thereby fine-tuning the interaction with the target kinase.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Here, we provide detailed methodologies for key assays used to evaluate the efficacy of benzyloxy-substituted indole kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Principle:

Kinase_Assay_Principle cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Kinase Kinase ADP ADP Kinase->ADP catalyzes ATP ATP ATP->ADP Substrate Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate ADP_Detection ADP-Glo™ Reagent ADP->ADP_Detection Inhibitor Inhibitor (Benzyloxy-Indole) Inhibitor->Kinase inhibits Luminescence Luminescent Signal ADP_Detection->Luminescence Cellular_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Inhibitor_Treatment 2. Treatment with Benzyloxy-Indole Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction Inhibitor_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blotting SDS_PAGE->Western_Blot Antibody_Probing 7. Antibody Probing (Phospho-specific & Total Protein) Western_Blot->Antibody_Probing Detection 8. Signal Detection & Analysis Antibody_Probing->Detection

Caption: Cellular kinase inhibition assay workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed the desired cancer cell line in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the benzyloxy-substituted indole inhibitor for a predetermined time (e.g., 2, 6, or 24 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Signal Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the benzyloxy-substituted indole scaffold as a highly promising platform for the development of potent and selective kinase inhibitors. The benzyloxy moiety plays a crucial role in establishing key interactions within the kinase active site, leading to enhanced inhibitory activity. The comparative data, while not always from direct head-to-head studies, consistently points towards the superior or comparable efficacy of benzyloxy-substituted analogs against relevant cancer targets.

Future research in this area should focus on systematic SAR studies that directly compare benzyloxy-substituted indoles with a wide range of other substitutions on the same indole core and against a broad panel of kinases. This will provide a more granular understanding of the structural requirements for optimal potency and selectivity. Furthermore, the exploration of novel benzyloxy analogs with diverse substitution patterns on the benzyl ring could lead to the discovery of next-generation kinase inhibitors with improved pharmacological profiles. The detailed experimental protocols provided herein offer a robust framework for the rigorous evaluation of these future compounds, ensuring the continued advancement of this important class of therapeutics.

References

  • Underiner, T. L., et al. (2010). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry, 17(16), 1547-1564. (URL not available)
  • Chen, Y.-F., et al. (2016). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 173(10), 1645-1663. [Link]

  • Prakash, C. R., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71. (URL not available)
  • protocols.io. (2024). In vitro kinase assay. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

  • Cihan-Üstündağ, G., et al. (2025). Novel 1-benzyl-2-indolinone indole hybrids as tyrosine kinase inhibitors: Design, synthesis, and biological activity evaluation. Bioorganic Chemistry, 153, 107116. (URL not available)
  • Hilgeroth, A. (2009). Indolin-2-ones as kinase inhibitors. Expert Opinion on Therapeutic Patents, 19(4), 483-497. (URL not available)
  • Abdel-Maksoud, M. S., et al. (2023). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167018. [Link]

  • LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. (2022). Communications Biology, 5(1), 1-11. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Roth, G. J., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480. [Link]

  • El-Damasy, A. K., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 295-341. [Link]

  • Adhikari, N., & Amin, S. (2013). c-Met inhibitors. Journal of ancer Science & Therapy, 5(4), 165-172. [Link]

  • Aboul-Enein, H. Y., et al. (2023). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167018. [Link]

  • El-Sayed, M. A., et al. (2023). Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. Frontiers in Chemistry, 11, 1219808. [Link]

  • Goździk-Spychalska, J., et al. (2014). C-MET inhibitors in the treatment of lung cancer. Medical Oncology, 31(11), 241. [Link]

  • Kılıç-Kurt, Z., et al. (2009). Evaluation of New Indole and Bromoindole Derivatives as pp60c-Src Tyrosine Kinase Inhibitors. Archiv der Pharmazie, 342(11), 669-674. (URL not available)
  • Ökten, S., et al. (2007). Synthesis and anti-tyrosine kinase activity of 3-(substituted-benzylidene)-1, 3-dihydro-indolin derivatives. Archiv der Pharmazie, 340(11), 580-585. [Link]

Sources

A Researcher's Guide to the In Vitro Validation of 5-(benzyloxy)-1H-indole-3-carbonitrile's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of 5-(benzyloxy)-1H-indole-3-carbonitrile. As researchers and drug development professionals, our goal is to rigorously assess the potential of novel chemical entities. This document outlines a scientifically sound, step-by-step approach to characterizing the cytotoxic potential of this indole derivative, comparing its performance against established controls, and providing the foundational data necessary for further development.

The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2] These compounds can modulate a variety of signaling pathways crucial for cancer cell proliferation and survival.[3][4] The subject of this guide, 5-(benzyloxy)-1H-indole-3-carbonitrile, possesses structural features that suggest potential utility as an anticancer agent. The initial step in validating this hypothesis is to quantify its cytotoxic effects on relevant cancer cell lines.

This guide will focus on the use of cell viability assays as a primary screen to determine the compound's potency and efficacy. We will detail the rationale behind the experimental design, provide step-by-step protocols for widely accepted assays, and present a clear structure for data analysis and comparison.

Experimental Design & Rationale

The cornerstone of a robust in vitro validation is a well-controlled experiment. This involves not only the test compound but also appropriate positive, negative, and vehicle controls to ensure the data is interpretable and reliable.

Test Compound: 5-(benzyloxy)-1H-indole-3-carbonitrile

Hypothesized Biological Activity: Based on the prevalence of indole derivatives as anticancer agents, the primary hypothesis is that 5-(benzyloxy)-1H-indole-3-carbonitrile will exhibit cytotoxic or anti-proliferative activity against cancer cells.[1]

Cell Line Selection: To obtain a preliminary understanding of the compound's activity spectrum, it is advisable to test it against a panel of cancer cell lines from different tissue origins. For this guide, we will focus on two commonly used and well-characterized human cancer cell lines:

  • MCF-7: An estrogen receptor-positive breast cancer cell line.

  • HeLa: A cervical cancer cell line.

Controls:

  • Positive Control: A well-characterized cytotoxic agent is essential to validate the assay's performance. Doxorubicin, a widely used chemotherapeutic drug, will serve as the positive control.[5][6] Its established IC50 values in various cell lines provide a benchmark for comparison.[7][8]

  • Negative Control: Ideally, a structurally similar analog of the test compound that is known to be biologically inactive would be used. However, in the absence of such a known inactive analog, a vehicle control is the primary negative control.

  • Vehicle Control: The solvent used to dissolve the test compound and the positive control is critical. Dimethyl sulfoxide (DMSO) is a common choice. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[9] All experimental wells, including the untreated controls, should contain the same final concentration of the vehicle.[10]

Experimental Workflow

The overall workflow for the in vitro validation is depicted in the diagram below. This process ensures a systematic approach from initial cell culture to final data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, HeLa) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Test Compound, Doxorubicin, Vehicle) treatment Treatment (24h, 48h, 72h) compound_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (MTT or Resazurin) treatment->viability_assay readout Absorbance/Fluorescence Measurement viability_assay->readout calculation IC50 Calculation readout->calculation comparison Comparison with Controls calculation->comparison

Caption: A schematic of the in vitro validation workflow.

Detailed Experimental Protocols

The following are detailed protocols for the MTT and Resazurin cell viability assays. These assays are colorimetric or fluorometric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.[11][12]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13]

Materials:

  • MCF-7 and HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear flat-bottom tissue culture plates

  • 5-(benzyloxy)-1H-indole-3-carbonitrile (Test Compound)

  • Doxorubicin (Positive Control)

  • DMSO (Vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound and doxorubicin in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound, doxorubicin, or vehicle control.

    • Include wells with medium only (no cells) as a blank control.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13][15]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[15]

Protocol 2: Resazurin (AlamarBlue) Assay

The resazurin assay involves the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by viable, metabolically active cells.

Materials:

  • MCF-7 and HeLa cells

  • Complete culture medium

  • 96-well opaque-walled tissue culture plates

  • 5-(benzyloxy)-1H-indole-3-carbonitrile (Test Compound)

  • Doxorubicin (Positive Control)

  • DMSO (Vehicle)

  • Resazurin solution (e.g., 0.15 mg/mL in PBS)

  • Multichannel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, using opaque-walled plates to minimize background fluorescence.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • Resazurin Addition and Incubation:

    • After the incubation period, add 20 µL of the resazurin solution to each well.[16]

    • Incubate the plate for 1-4 hours at 37°C.[11][16]

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence microplate reader.[16]

Data Analysis and Presentation

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell viability by 50%.

Calculation of Cell Viability:

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

IC50 Determination:

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation:

The results should be presented in a clear and concise manner, allowing for easy comparison between the test compound and the controls.

Table 1: Hypothetical IC50 Values (µM) of 5-(benzyloxy)-1H-indole-3-carbonitrile and Doxorubicin

CompoundMCF-7 (48h)HeLa (48h)
5-(benzyloxy)-1H-indole-3-carbonitrile[Insert experimental value][Insert experimental value]
Doxorubicin (Positive Control)~0.5 - 2.5[7][8]~0.3 - 2.9[7][8]
Vehicle Control (DMSO)>1% (non-toxic at working conc.)>1% (non-toxic at working conc.)

Putative Signaling Pathway

While the initial screen focuses on cytotoxicity, it is valuable to consider the potential molecular mechanisms. Indole derivatives have been shown to interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. Further studies would be required to elucidate the specific mechanism of 5-(benzyloxy)-1H-indole-3-carbonitrile.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole 5-(benzyloxy)-1H-indole- 3-carbonitrile Indole->PI3K Indole->Akt

Caption: A putative signaling pathway potentially inhibited by the indole compound.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro validation of 5-(benzyloxy)-1H-indole-3-carbonitrile's biological activity. By following these standardized protocols and employing appropriate controls, researchers can generate reliable and reproducible data on the compound's cytotoxic potential.

Positive results from these initial screens, indicating potent and selective cytotoxicity against cancer cells, would warrant further investigation into the compound's mechanism of action. Subsequent studies could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and target deconvolution studies to identify the specific molecular targets of 5-(benzyloxy)-1H-indole-3-carbonitrile. This systematic approach is fundamental to advancing promising compounds through the drug discovery pipeline.

References

  • Creative Bioarray. Resazurin Assay Protocol. [Link]

  • Kiss, R. Can anyone help with the controls for a MTT cytotoxic assay? ResearchGate. 2014. [Link]

  • National Institutes of Health. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]

  • ResearchGate. IC50 in doxorubicin-resistant MCF-7 cell lines. [Link]

  • National Center for Biotechnology Information. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]

  • ResearchGate. How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? 2017. [Link]

  • National Center for Biotechnology Information. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. [Link]

  • MDPI. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. [Link]

  • ACS Publications. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. [Link]

  • ScholarWorks@UTEP. In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. 2022. [Link]

  • National Center for Biotechnology Information. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. [Link]

  • RSC Publishing. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[9]-modified iron-oxide nanoparticles. 2017. [Link]

  • ResearchGate. Synthesis, characterization and cytotoxic investigations of novel bis(indole) analogues besides antimicrobial study. 2025. [Link]

  • ResearchGate. MTT assay DMSO vehicle? 2022. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • National Center for Biotechnology Information. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. [Link]

  • National Center for Biotechnology Information. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. [Link]

  • MDPI. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]

  • National Center for Biotechnology Information. Chemical screening identifies the anticancer properties of Polyporous tuberaster. [Link]

  • National Institutes of Health. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. [Link]

  • Labbox. Resazurin Cell Viability Assay. [Link]

  • protocols.io. MTT assay. 2023. [Link]

  • National Center for Biotechnology Information. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). [Link]

  • Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. 2024. [Link]

  • MDPI. Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. [Link]

  • ACS Publications. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Frontiers. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]

  • p-care. RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC ) OF CANCER CELLS. 2022. [Link]

  • ACS Publications. Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. [Link]

  • ResearchGate. Indole Derived Anticancer Agents. 2022. [Link]

  • ResearchGate. The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... [Link]

  • Protocol Online. DMSO usage in cell culture. 2009. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. How to achieve a final concentration of 0.1% DMSO for MTT Assay? 2024. [Link]

  • National Institutes of Health. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(benzyloxy)-1H-indole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(benzyloxy)-1H-indole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.